Ac4ManNAz
Description
Properties
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-LIADDWGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ac4ManNAz Metabolic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism behind Ac4ManNAz (peracetylated N-azidoacetylmannosamine) metabolic labeling, a powerful technique for the study of glycans in living systems. We will delve into the core biochemical processes, present quantitative data for experimental design, and provide detailed protocols for its application.
Introduction to Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a technique that enables the introduction of unnatural, chemically-functionalized monosaccharides into the glycan structures of a cell. This compound is a synthetic, cell-permeable analog of N-acetylmannosamine (ManNAc), a natural precursor to sialic acid.[1] The key feature of this compound is the presence of an azide group, a bioorthogonal chemical handle that does not interfere with native cellular processes.[2] This azide group allows for the specific chemical modification of labeled glycans through highly selective reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry).[2][3][4]
The Metabolic Pathway of this compound
The metabolic labeling process begins with the passive diffusion of the peracetylated and lipophilic this compound across the cell membrane into the cytoplasm. Once inside the cell, a series of enzymatic reactions incorporates the azido-sugar into sialic acid residues on glycoproteins and glycolipids.
The key steps are as follows:
-
Deacetylation: Cytosolic esterases remove the four acetyl groups from this compound, converting it to N-azidoacetylmannosamine (ManNAz).[5] This deacetylation step is crucial for trapping the molecule within the cell and making it available to the downstream enzymatic machinery.
-
Conversion to Azido-Sialic Acid: ManNAz enters the sialic acid biosynthetic pathway.[1][6] It is first phosphorylated and then converted into the corresponding azido-sialic acid (SiaNAz).[5] This conversion is mediated by a series of enzymes, including UDP-GlcNAc 2-epimerase/ManNAc-6-kinase (GNE) and N-acetylneuraminic acid synthase (NANS).[5]
-
Activation and Incorporation: The newly synthesized SiaNAz is then activated to CMP-SiaNAz in the nucleus.[1] This activated form is transported to the Golgi apparatus, where sialyltransferases incorporate it onto the termini of N-linked and O-linked glycans of proteins and lipids.[1][5]
-
Cell Surface Display: The resulting glycoproteins and glycolipids, now bearing the azido-sialic acid, are transported to the cell surface, effectively displaying the azide chemical reporters on the cellular exterior.[5]
Detection of Azido-Labeled Glycans: Bioorthogonal Chemistry
Once the azide groups are displayed on the cell surface, they can be detected using bioorthogonal chemical reactions. These reactions are highly specific and do not interfere with biological processes.
-
Staudinger Ligation: This reaction occurs between the azide group and a phosphine-based probe, such as a phosphine-FLAG tag, to form a stable amide bond.[6][7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between a terminal alkyne-containing probe and the azide group, catalyzed by copper(I).[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne probe, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[5][10] This method is particularly useful for in vivo applications where the toxicity of copper is a concern.[11]
Quantitative Data for Experimental Design
The efficiency of this compound metabolic labeling can vary depending on the cell type, concentration of the labeling reagent, and incubation time. The following tables summarize key quantitative data from the literature to aid in experimental design.
Table 1: Recommended Concentrations of this compound for Metabolic Labeling
| Cell Type/Application | Recommended Concentration (µM) | Reference(s) |
| General Cell Labeling | 25-75 | [12] |
| In vivo Cell Labeling & Tracking | 10 | [13][14][15] |
| Hybridoma Cells | 100 | [3] |
| A549, KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436 | 50 | [10] |
| Jurkat, LNCaP, and other cell lines | 50 | [9][16] |
| MCF-7 (Optimization) | 50 | [17] |
Note: Higher concentrations (e.g., 50 µM) may lead to reduced cellular functions such as proliferation and energy generation.[13][14] An optimal concentration should be determined for each cell type and experimental goal to balance labeling efficiency with potential physiological effects.[13][14][15]
Table 2: Incubation Times for this compound Labeling
| Cell Type/Application | Incubation Time | Reference(s) |
| A549 Cells | 3 days | [10][13] |
| Hybridoma Cells | Not specified | [3] |
| Jurkat and other cell lines | 3 days | [9][16] |
| MCF-7 Cells | 3 days | [17] |
| In vivo (mice) | Once daily for 7 days | [9][11][16] |
Detailed Experimental Protocols
The following are generalized protocols for this compound metabolic labeling in cell culture and subsequent detection. These should be optimized for specific experimental systems.
In Vitro Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on glass-bottom dishes to allow for optimal growth during the labeling period.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).[10][13]
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 1-3 days to allow for metabolic incorporation of the azido-sugar.[10][13]
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) or culture medium to remove any unincorporated this compound.
Detection by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Probe Incubation: Following the washing step, incubate the labeled cells with a DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5) at a final concentration of approximately 20 µM in culture medium for 1 hour at 37°C.[10][13]
-
Washing: Wash the cells twice with PBS to remove the unbound probe.
-
Fixation (Optional): If required for imaging, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Nuclear Staining (Optional): Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Imaging: Visualize the labeled cells using fluorescence microscopy.
Detection by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reaction Cocktail: Prepare a fresh cocktail containing:
-
Alkyne-conjugated probe (e.g., 25 µM alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4) (e.g., 50 µM)
-
A copper ligand such as THPTA (e.g., 250 µM)
-
A reducing agent like sodium ascorbate (e.g., 2.5 mM)
-
Aminoguanidine (e.g., 1 mM) to protect against reactive oxygen species.[8]
-
-
Labeling Reaction: Add the reaction cocktail to the washed, metabolically labeled cells and incubate for 1-5 minutes at 4°C.[8]
-
Washing: Wash the cells thoroughly with buffer to remove the reaction components.
-
Fixation and Imaging: Proceed with fixation and imaging as described for SPAAC.
Potential Interactions with Signaling Pathways
While this compound is generally considered bioorthogonal, studies have shown that at higher concentrations, it can influence cellular physiology. Treatment of A549 cells with 50 µM this compound has been shown to modulate various bio-physiological properties, including apoptosis, cellular adhesion, proliferation, and the cell cycle.[13] Microarray analysis revealed that this compound treatment can lead to the differential expression of numerous genes.[13][15] These findings suggest that the incorporation of azido-sugars into the glycome can have downstream effects on cellular signaling and function. Therefore, it is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.[13][14]
Conclusion
This compound metabolic labeling is a versatile and powerful tool for the study of sialoglycans in a wide range of biological contexts. By understanding the underlying metabolic pathway, optimizing experimental parameters based on quantitative data, and employing appropriate bioorthogonal detection methods, researchers can effectively label and visualize sialylated glycoconjugates to gain deeper insights into their roles in health and disease. Careful consideration of potential physiological effects is essential for accurate data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. thno.org [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 13. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Principle of Ac4ManNAz-Mediated Sialic Acid Incorporation: A Technical Guide for Researchers
An In-depth Whitepaper on Metabolic Glycoengineering for Cellular Labeling and Drug Development
This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for the metabolic incorporation of azido-functionalized sialic acids into cellular glycans. This powerful technique, a cornerstone of metabolic glycoengineering, enables the bioorthogonal labeling of living cells and targeted drug delivery, offering significant potential for research, diagnostics, and therapeutics.
Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway
The central principle of this compound-mediated glycoengineering lies in its ability to act as a metabolic precursor for sialic acid biosynthesis. This compound, a synthetic, cell-permeable sugar, is taken up by cells and processed by the same enzymatic machinery that handles its natural counterpart, N-acetyl-D-mannosamine (ManNAc).[1][2] The acetyl groups on this compound enhance its cell permeability.[3] Once inside the cell, cytosolic esterases remove these acetyl groups, revealing N-azidoacetylmannosamine (ManNAz).[4]
ManNAz is then converted through a series of enzymatic steps into the corresponding azido-functionalized sialic acid (SiaNAz).[5] This unnatural sugar is subsequently incorporated into glycoproteins and glycolipids on the cell surface by sialyltransferases.[1] The result is the presentation of azide (-N3) chemical reporters on the cell surface, which can be selectively targeted with bioorthogonal chemistry.[6][7]
The Bioorthogonal Reaction: Click Chemistry
The azide groups introduced onto the cell surface are chemically inert to biological molecules. However, they can undergo highly specific and efficient "click chemistry" reactions with molecules bearing a complementary functional group, such as a cyclooctyne (e.g., DBCO) or a terminal alkyne.[8][9] These reactions, including the strain-promoted azide-alkyne cycloaddition (SPAAC), are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biochemical processes.[8][9] This allows for the covalent attachment of various probes, such as fluorescent dyes for imaging, biotin for purification, or therapeutic agents for targeted delivery.[10][11]
Quantitative Data Summary
The efficiency of this compound incorporation and its effects on cell physiology can vary depending on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from published studies.
Table 1: this compound Concentration and Cellular Effects
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Observed Effects | Reference |
| A549 | 10 | 3 | Sufficient labeling for cell tracking with minimal physiological effects. | [6][9][12] |
| A549 | 50 | 3 | Recommended by some manufacturer protocols for high labeling efficiency, but showed decreased cell proliferation, migration, and invasion.[6] | [6][9][12] |
| Various (KB, A549, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | 3 | Successful generation of azide groups on all cell types. | [13][14] |
| HB8059 Hybridoma | 100 | - | Successful production of azido-sugar modified antibodies. | [11] |
| MCF7 | 100 | 2 | Optimal concentration for azide expression with maintained cell viability. | [15] |
| HCT116 | 50 | 2 | Optimal concentration for azide expression with maintained cell viability. | [15] |
Table 2: Comparative Labeling Efficiency
| Sugar Analog | Cell Line | Labeling Efficiency Compared to this compound | Key Findings | Reference |
| Ac4ManNAl (alkyne analog) | Various | Higher | Ac4ManNAl showed substantially more efficient incorporation into sialic acids in cultured cells and mice. | [5][16] |
| Ac4GlcNAz, Ac4GalNAz | hMSC-TERT | Lower | Mannose derivatives (this compound, Ac4ManNAl) showed superior incorporation efficiencies compared to glucose and galactose isomers. | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for introducing azide groups onto the surface of cultured mammalian cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol, or dissolved directly in medium)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in a sub-confluent monolayer after the incubation period. For example, seed 2 x 10^5 cells/mL in a 6-well plate.[3]
-
This compound Addition: Prepare complete culture medium containing the desired final concentration of this compound (typically ranging from 10 µM to 50 µM).[6][9] For this compound dissolved in an organic solvent, ensure the final solvent concentration in the medium is non-toxic to the cells (e.g., <0.1% DMSO). Some protocols recommend preparing a 300 µM stock solution in ethanol and adding it to the medium for a final concentration of 50 µM.[3]
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Culture: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.
Copper-Free Click Chemistry (SPAAC) for Cell Surface Labeling
This protocol details the labeling of azide-modified cells with a DBCO-conjugated fluorescent dye.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
PBS or serum-free medium
Procedure:
-
Prepare Labeling Solution: Prepare a solution of the DBCO-conjugated dye in PBS or serum-free medium at the desired concentration (e.g., 20 µM DBCO-Cy5).[13]
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 1 hour at 37°C.[13] The incubation time can be optimized, but SPAAC reactions are generally rapid.
-
Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.
-
Analysis: The fluorescently labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Copper-Catalyzed Click Chemistry (CuAAC) for Cell Surface Labeling
This protocol is an alternative to SPAAC and may offer faster kinetics but requires a copper catalyst, which can be toxic to cells. This protocol includes a copper-chelating ligand (THPTA) to minimize toxicity.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Alkyne-conjugated probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS or serum-free medium
Procedure:
-
Prepare Reagent Stocks:
-
Alkyne-probe stock (e.g., 10 mM in DMSO)
-
CuSO4 stock (e.g., 50 mM in water)
-
THPTA stock (e.g., 250 mM in water)
-
Sodium ascorbate stock (freshly prepared, e.g., 100 mM in water)
-
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the reagents in the following order to the appropriate volume of PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate).[17] It is crucial to add the sodium ascorbate last to initiate the reaction.
-
Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.
-
Incubation: Incubate for 1 to 5 minutes at 4°C or room temperature.[17] The short incubation time and low temperature help to minimize copper-induced cytotoxicity.
-
Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.
-
Analysis: The labeled cells are now ready for downstream analysis.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathway of this compound incorporation.
Caption: General experimental workflow for cell labeling.
Caption: Logical relationship of the two-step labeling process.
Considerations and Best Practices
-
Toxicity and Off-Target Effects: High concentrations of this compound (>50 µM) have been shown to affect cell proliferation, migration, and other physiological functions in some cell lines.[6][9][12] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental system.
-
Optimization: The optimal concentration of this compound and incubation time should be empirically determined to achieve sufficient labeling for detection without compromising cell health.
-
Controls: Appropriate controls are essential, including cells not treated with this compound but subjected to the click chemistry reaction, to assess background signal.
-
Choice of Click Chemistry: SPAAC is generally preferred for live-cell applications due to the inherent toxicity of the copper catalyst used in CuAAC.[8] If CuAAC is necessary, use copper-chelating ligands and minimize incubation times.
-
Alternative Precursors: For some applications, other metabolic precursors like Ac4ManNAl (the alkyne analog) may offer higher incorporation efficiency.[5][16]
Conclusion
The this compound-mediated incorporation of sialic acid represents a robust and versatile platform for the chemical modification of cell surfaces. By leveraging the cell's own metabolic pathways, researchers can introduce bioorthogonal chemical handles for a wide range of applications in cell biology, drug development, and diagnostics. Careful optimization of labeling conditions is paramount to ensure reliable and physiologically relevant results. This guide provides the foundational knowledge and practical protocols for scientists to successfully implement this powerful technology in their research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Deep Dive into Bioorthogonal Chemistry: Leveraging Ac4ManNAz for Glycan Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as a powerful tool for studying complex biological processes in their native environment. This guide provides a comprehensive overview of a key technique within this field: metabolic glycoengineering using tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). This cell-permeable precursor enables the introduction of azide-functionalized sugars into the glycan structures of living cells, facilitating their visualization and characterization through subsequent "click" chemistry reactions. This guide will delve into the core principles, experimental protocols, and practical considerations for utilizing this compound in your research.
Core Principles: The Two-Step Labeling Process
The use of this compound in bioorthogonal chemistry involves a two-step process:
-
Metabolic Labeling: The synthetic azido-sugar, this compound, is introduced to living cells. Being cell-permeable, it is taken up by the cells and processed by the sialic acid biosynthetic pathway.[1] The acetyl groups are removed by intracellular esterases, and the resulting N-azidoacetylmannosamine (ManNAz) is converted and incorporated into glycoconjugates as N-azidoacetyl sialic acid (SiaNAz).[2][3] This effectively tags cellular glycoproteins with azide groups, primarily on the cell surface.[4]
-
Bioorthogonal Ligation ("Click" Chemistry): The azide-tagged glycans can then be covalently labeled with a probe molecule through a highly specific and efficient bioorthogonal reaction.[4] This "click" reaction occurs without interfering with native biological processes.[5][6] Common click reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.[1] The probe can be a fluorescent dye for imaging, a biotin tag for affinity purification, or another molecule of interest for targeted delivery.[7]
Quantitative Data Summary
Effective metabolic labeling with this compound requires careful consideration of its concentration to ensure sufficient labeling efficiency while minimizing potential cellular perturbations. The optimal concentration can vary between cell lines and experimental goals.
| Parameter | Concentration Range | Cell Line(s) | Key Findings | Reference(s) |
| Recommended Starting Concentration | 25-75 µM | General | A good starting point for individual assay optimization. | [7] |
| Optimal Concentration for Cell Tracking | 10 µM | A549 | Showed the least effect on cellular systems while providing sufficient labeling for tracking and proteomic analysis. | [4][8] |
| Concentrations Showing Physiological Effects | 50 µM | A549 | Led to a decrease in proliferation, migration, invasion ability, and reduced glycolytic flux. Also affected gene expression related to PI3K-Akt and MAPK pathways. | [4][8] |
| Concentration for Viral Glycoprotein Labeling | 50 µM | HEK/293T | Successfully used for metabolic incorporation of SiaNAz into viral envelope glycoproteins. | [2] |
| Concentration Reducing Cell Growth | 100 µM | CCD841CoN, HT29, HCT116 | Reduced cellular growth by approximately 40%. | [9] |
| Comparative Labeling Efficiency | 12.5 - 25 µM (1,3,4-O-Bu3ManNAz) vs. 50 - 150 µM (this compound) | Jurkat, HL-60 | A modified azide-bearing analogue showed effective labeling at lower concentrations than this compound. | [10] |
Visualizing the Process and Pathways
To better understand the workflow and biological context of this compound-based bioorthogonal chemistry, the following diagrams illustrate the key steps and pathways involved.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving this compound.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Objective: To incorporate azide groups into the cell surface glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare the this compound-containing culture medium. Dilute the this compound stock solution into the pre-warmed complete culture medium to the final desired concentration (e.g., 10-50 µM). Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically.
-
After incubation, proceed to the click chemistry reaction or wash the cells for downstream applications. For washing, gently aspirate the medium and wash the cells 2-3 times with PBS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
Objective: To label azide-modified cell surface glycans with an alkyne-containing fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-488)
-
Copper(II) sulfate (CuSO4)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Aminoguanidine (to prevent oxidative damage)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Prepare the click reaction cocktail. In an Eppendorf tube, mix the following components in DPBS at 4°C:
-
Alkyne-dye (e.g., final concentration of 25 µM)
-
CuSO4 (e.g., final concentration of 50 µM)
-
THPTA (e.g., final concentration of 250 µM, maintaining a 1:5 molar ratio with CuSO4)
-
Aminoguanidine (e.g., final concentration of 1 mM)
-
-
Immediately before use, add freshly prepared Sodium Ascorbate to the cocktail to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).[11]
-
Incubate the reaction mixture on ice for 10 minutes at 4°C before adding it to the cells.[11]
-
Wash the azide-labeled cells twice with 1 mL of DPBS.[11]
-
Add the click reaction cocktail to the cells and incubate at 4°C for 1 to 5 minutes.[11] Protect from light.
-
Gently aspirate the reaction cocktail and wash the cells three times with DPBS.
-
The cells are now fluorescently labeled and ready for imaging by confocal microscopy or analysis by flow cytometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells (Copper-Free)
Objective: To label azide-modified cell surface glycans with a cyclooctyne-containing probe without a copper catalyst.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Cyclooctyne-functionalized probe (e.g., DBCO-PEG4-5/6-FAM)
-
PBS or cell culture medium
Procedure:
-
Wash the azide-labeled cells 2-3 times with PBS.
-
Prepare the labeling solution by diluting the DBCO-probe in PBS or serum-free medium to the desired final concentration (e.g., 10-100 µM).
-
Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature may vary depending on the specific probe and cell line. Protect from light if using a fluorescent probe.
-
Gently aspirate the labeling solution and wash the cells 2-3 times with PBS.
-
The cells are now labeled and ready for downstream analysis.
Concluding Remarks
Metabolic glycoengineering with this compound offers a versatile and powerful strategy for the site-specific labeling and investigation of glycans in living systems. By carefully selecting the appropriate concentration and bioorthogonal ligation chemistry, researchers can visualize glycan dynamics, identify glycosylated proteins, and probe the functional roles of glycosylation in health and disease. This guide provides a foundational understanding and practical protocols to successfully implement this technique. As with any method, empirical optimization for your specific cell type and experimental question is crucial for obtaining robust and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Structure, Cell Permeability, and Metabolism of Ac4ManNAz
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,4,6-Tetra-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering. It details its chemical structure, mechanism of cell entry, and subsequent metabolic processing. This document also includes a compilation of quantitative data from various studies and detailed experimental protocols for its application and analysis.
Core Concepts: Structure and Cell Permeability of this compound
This compound is a synthetic, peracetylated derivative of the unnatural monosaccharide N-azidoacetylmannosamine (ManNAz). Its structure is pivotal to its function in metabolic glycoengineering.
Structure:
-
Core Monosaccharide: The base of the molecule is mannosamine, an amino sugar derivative of mannose.
-
N-azidoacetyl Group: An azidoacetyl group (-C(O)CH2N3) is attached to the amino group at the C2 position of the mannosamine ring. This bioorthogonal azide handle is chemically inert within the cellular environment but can be selectively reacted with probes containing a complementary functional group, such as an alkyne or a cyclooctyne, through click chemistry.
-
Tetra-O-acetyl Groups: Four acetyl groups (-C(O)CH3) are attached to the hydroxyl groups at positions C1, C3, C4, and C6 of the mannosamine ring. These acetyl groups render the molecule more lipophilic, significantly enhancing its ability to diffuse across the hydrophobic cell membrane.[1]
Cell Permeability:
The cell permeability of this compound is a critical feature that enables its use in living cells and organisms. The process can be summarized in two key steps:
-
Passive Diffusion: The acetyl groups increase the hydrophobicity of the ManNAz core, allowing this compound to passively diffuse across the cell membrane into the cytoplasm.[2][3]
-
Intracellular Trapping: Once inside the cell, non-specific cytosolic esterases cleave the acetyl groups, regenerating the more polar, hydrophilic ManNAz. This deacetylation process effectively traps the molecule within the cell, as the charged sugar cannot readily diffuse back across the cell membrane. This intracellular accumulation drives the metabolic incorporation of the azido-sugar into the sialic acid biosynthetic pathway.
Quantitative Data on this compound Application
The following tables summarize quantitative data on the physical and biological properties of this compound, as well as its effects on various cell lines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [4] |
| Molecular Weight | 430.37 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and Methanol | [4] |
Table 2: Recommended this compound Concentrations for Metabolic Labeling
| Cell Line | Recommended Concentration (µM) | Incubation Time | Observations | Source(s) |
| A549 (Human Lung Carcinoma) | 10 | 3 days | Sufficient labeling with minimal effects on cell physiology. | [5][6] |
| A549 (Human Lung Carcinoma) | 50 | 3 days | Reduced cell proliferation, migration, and invasion. | [5][6] |
| Various Cancer Cell Lines | 25-75 | Not specified | General recommendation for metabolic labeling. | |
| HB8059 (Hybridoma) | 100 | Not specified | Successful production of azido-sugar antibody. | [7] |
| CCD841CoN, HT29, HCT116 (Human Colon) | 50 | 48 hours | 100 µM concentration led to a ~40% reduction in cell growth. | [2] |
| MCF7, HCT116, A549 (Human Cancer Lines) | 50-150 | 24-48 hours | Dose-dependent increase in azide expression. | [8] |
Table 3: Comparative Metabolic Incorporation Efficiency
| Cell Line | This compound Incorporation (% of total sialic acid) | Ac4ManNAl Incorporation (% of total sialic acid) | Fold Increase (Alkyne vs. Azide) | Source(s) |
| Jurkat | 1.8 ± 0.3 | 16 ± 2 | ~8.9 | [9] |
| HL-60 | 3.2 ± 0.5 | 29 ± 4 | ~9.1 | [9] |
| CHO | 0.9 ± 0.2 | 11 ± 1 | ~12.2 | [9] |
| HeLa | 2.5 ± 0.4 | 22 ± 3 | ~8.8 | [9] |
| NIH3T3 | 1.1 ± 0.2 | 14 ± 2 | ~12.7 | [9] |
| PC-3 | 1.5 ± 0.3 | 18 ± 2 | ~12.0 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Microplate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Metabolic Labeling and Fluorescence Microscopy
Objective: To visualize the incorporation of this compound into cellular glycans.
Materials:
-
Cells grown on glass coverslips or in glass-bottom dishes
-
This compound
-
Click chemistry probe (e.g., DBCO-Fluor 488, Alkyne-Alexa Fluor 555)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips to ~70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 25-50 µM) in fresh culture medium for 24-72 hours.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescent click probe (e.g., 5-20 µM DBCO-Fluor 488) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) If visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Western Blot Analysis of Labeled Glycoproteins
Objective: To detect the presence of azide-modified glycoproteins in cell lysates.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Click chemistry probe with a biotin tag (e.g., DBCO-biotin)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
To 50 µg of protein lysate, add the biotinylated click probe (e.g., 100 µM DBCO-biotin) and incubate for 1 hour at room temperature.
-
Resolve the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.
This compound Cellular Uptake and Metabolic Conversion
Caption: Metabolic pathway of this compound from cellular uptake to glycoprotein incorporation.
Experimental Workflow for Detecting this compound Incorporation
Caption: General experimental workflow for labeling and detecting this compound-modified glycans.
Logical Relationship of this compound Effects on Cellular Processes
Caption: High-level overview of the cellular processes affected by this compound treatment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Ac4ManNAz: A Technical Guide to Non-Radioactive Glycan Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) is a powerful and widely used metabolic labeling agent for the non-radioactive detection and analysis of glycans. This cell-permeable, unnatural monosaccharide derivative enables the introduction of a bioorthogonal azide group into the sialic acid biosynthetic pathway. Once metabolized, the azido-modified sialic acids are incorporated into cellular and secreted glycoproteins and glycolipids. The azide group serves as a chemical handle for subsequent covalent conjugation with probes via highly selective bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed and copper-free "click chemistry".[1][2] This allows for the visualization, tracking, and proteomic analysis of glycoconjugates in living cells and organisms without the safety and disposal concerns associated with radioactive labels.[3]
Chemical and Physical Properties
This compound, with the chemical formula C16H22N4O10, is a tetra-O-acetylated derivative of N-azidoacetylmannosamine.[4] The peracetylation enhances its cell permeability, allowing it to readily cross the cell membrane.[5]
| Property | Value |
| Chemical Formula | C16H22N4O10 |
| Molecular Weight | 430.37 g/mol |
| CAS Number | 361154-30-5 |
| Appearance | White solid |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 2 mg/ml); slightly soluble in ethanol. |
Mechanism of Action: Metabolic Incorporation
The core of this compound's function lies in its ability to hijack the cell's natural sialic acid biosynthetic pathway. Once inside the cell, cytosolic esterases cleave the acetyl groups, releasing N-azidoacetylmannosamine (ManNAz).[5][8] ManNAz is then processed by the same enzymatic machinery as its natural counterpart, N-acetylmannosamine (ManNAc), and is ultimately converted to the azido-sugar CMP-SiaNAz.[8] Sialyltransferases then incorporate this modified sialic acid (SiaNAz) onto the termini of N-glycans, O-glycans, and glycolipids on the cell surface and on secreted proteins.[8][9]
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H22N4O10 | CID 71311757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
Core Principles of Ac4ManNAz-Mediated Click Chemistry
An In-depth Technical Guide to Click Chemistry with Ac4ManNAz for Researchers, Scientists, and Drug Development Professionals
Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of biocompatible reactions that are rapid, selective, and high-yielding.[1] A key application of this chemistry in biological systems is the specific labeling of biomolecules. This guide focuses on the use of tetraacetylated N-azidoacetylmannosamine (this compound), a powerful chemical reporter for metabolic glycoengineering.
This compound is a synthetic, cell-permeable monosaccharide that serves as a precursor in the sialic acid biosynthetic pathway.[2][3] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted into N-azidoacetyl sialic acid (SiaNAz).[3] This modified sialic acid is then incorporated into cell surface glycans, effectively displaying azide (-N3) groups on the cell surface.[3][4] These azide groups are biologically inert, making them ideal bioorthogonal chemical handles for subsequent "click" reactions.[5]
The most common and biocompatible click reaction for labeling these azide-modified cells is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][7] This reaction involves a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts specifically and efficiently with the azide group without the need for a toxic copper catalyst.[][8] The reaction forms a stable triazole linkage, covalently attaching a probe (e.g., a fluorescent dye or a drug molecule) conjugated to the DBCO group to the cell surface.[][9]
This two-step process of metabolic labeling followed by a bioorthogonal click reaction provides a powerful platform for a wide range of applications in research and drug development, including cell tracking, in vivo imaging, and targeted drug delivery.[4][10][11]
Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for labeling cell surface glycans with azide groups using this compound.
Materials:
-
This compound (N-azidoacetylmannosamine-tetraacylated)
-
Cell culture medium appropriate for the cell line of interest
-
Cell line of interest (e.g., A549, HeLa, Jurkat)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM.
-
Culture the cells of interest to the desired confluency in their appropriate growth medium.
-
Add this compound to the cell culture medium to achieve the desired final concentration. The optimal concentration can vary between cell types and experimental goals, but a starting range of 10-50 µM is recommended.[12][13] For sensitive applications or to minimize cellular perturbation, a concentration of 10 µM has been shown to be effective.[12][14]
-
Incubate the cells with the this compound-containing medium for 1-3 days at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized to achieve the desired level of azide expression on the cell surface.[15]
-
After incubation, wash the cells twice with PBS (pH 7.4) to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.
Fluorescent Labeling of Azide-Modified Cells via SPAAC
This protocol details the labeling of this compound-treated cells with a DBCO-conjugated fluorescent dye.
Materials:
-
Azide-labeled cells (from the previous protocol)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)
-
PBS, pH 7.4 or cell culture medium without serum
-
DAPI stain (for nuclear counterstaining, optional)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Microscopy-grade mounting medium
Procedure:
-
Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO.
-
Dilute the DBCO-dye stock solution in serum-free medium or PBS to the desired final concentration. A typical concentration is 20-50 µM.[12][15]
-
Add the DBCO-dye solution to the azide-labeled cells.
-
Wash the cells twice with PBS (pH 7.4) to remove any unreacted DBCO-dye.
-
(Optional) Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
(Optional) After fixation, wash the cells twice with PBS and stain the nuclei with DAPI.
-
The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Quantitative Data
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| Recommended this compound Concentration | 10-75 µM | Various (A549, Jurkat, etc.) | Higher concentrations (e.g., 50 µM) may impact cell physiology. 10 µM is suggested as optimal for minimizing effects while maintaining labeling. | [2][12][13][14] |
| Incubation Time with this compound | 1-3 days | A549 | Time can be optimized based on the desired labeling efficiency. | [15] |
| DBCO-Fluorophore Concentration | 20-50 µM | A549 | Concentration for subsequent click reaction. | [12][15] |
| Click Reaction Incubation Time | 1 hour | A549 | Incubation time for the SPAAC reaction at 37°C. | [12][15] |
| Toxicity of this compound | Toxic to Jurkat cells at 50 µM | Jurkat | Cell-type specific toxicity should be considered. | [13] |
Visualizations
Caption: Metabolic pathway of this compound incorporation into cell surface glycans.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcmarot.com [jcmarot.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
An In-depth Technical Guide to Ac4ManNAz and its Applications in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a powerful chemical tool for metabolic glycoengineering and cellular imaging. We delve into the core principles of this compound-based metabolic labeling, the subsequent bioorthogonal click chemistry reactions for visualization, and detailed protocols for its application in imaging studies. This document is intended to serve as a practical resource for researchers in cell biology, oncology, and drug development, offering the foundational knowledge and specific methodologies required to effectively utilize Ac4-ManNAz in their experimental workflows.
Introduction to this compound-Mediated Cellular Imaging
This compound is a cell-permeable, unnatural monosaccharide containing an azide group.[1] When introduced to living cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into cell surface glycans as azido sialic acid (SiaNAz).[2][3] This process effectively tags the cell surface with chemical handles (azide groups) that can be exploited for subsequent visualization. The azide group is bioorthogonal, meaning it does not react with native functional groups within the cell, ensuring specific labeling.[4]
The visualization of these azide-tagged glycans is achieved through "click chemistry," a set of highly efficient and specific reactions. The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyde-azide cycloaddition (SPAAC), which is copper-free.[5][6] These reactions covalently link a probe, typically a fluorescent dye or a biotin tag conjugated to an alkyne or a strained cyclooctyne (like DBCO or DIFO), to the azide group on the cell surface.[2][5] This two-step labeling strategy offers a robust and versatile platform for imaging and tracking live cells, both in vitro and in vivo.[7][8]
The Sialic Acid Biosynthetic Pathway: The Route of this compound Incorporation
The metabolic incorporation of this compound into cellular glycans is a multi-step enzymatic process. Understanding this pathway is crucial for optimizing labeling strategies.
References
- 1. This compound | Photoactivatable Cross-linking Probes: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Deep Dive into Ac4ManNAz-Mediated Metabolic Glycoengineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental concepts of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)-mediated metabolic engineering, a powerful technique for the study and manipulation of cellular glycosylation. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data to empower researchers in leveraging this technology for applications ranging from basic science to drug development.
Core Principles of this compound-Mediated Metabolic Engineering
Metabolic glycoengineering with this compound is a two-step process that allows for the introduction of a bioorthogonal chemical reporter, the azide group, into cellular glycans.[1][2] This technique leverages the cell's own metabolic machinery to process an unnatural sugar analog, this compound, which is a peracetylated derivative of N-azidoacetylmannosamine.[3][4]
Once introduced to cells, the lipophilic this compound readily crosses the cell membrane.[3] Inside the cell, cytosolic esterases remove the acetyl groups, converting it to N-azidoacetylmannosamine (ManNAz).[5] ManNAz then enters the sialic acid biosynthetic pathway, where it is converted into the corresponding azido-sialic acid (SiaNAz).[5][6] This unnatural sialic acid is subsequently incorporated into glycoproteins and glycolipids by sialyltransferases, resulting in the display of azide groups on the cell surface and on secreted proteins.[5]
The true power of this technique lies in the bioorthogonal nature of the azide group.[2] It is essentially invisible to biological processes but can be specifically and efficiently labeled with a variety of probes through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7] This allows for the visualization, tracking, and isolation of glycosylated molecules without interfering with the underlying biological systems.[1][8]
Key Applications in Research and Drug Development
The ability to selectively tag and modify glycans has profound implications for various research areas:
-
Glycan Profiling and Imaging: Visualizing the localization and dynamics of specific glycoproteins in living cells and organisms.[1][5]
-
Cell Tracking and Fate Determination: Labeling and tracking cells in vivo to monitor their migration, differentiation, and therapeutic efficacy.[1][4]
-
Drug Targeting and Delivery: Engineering cell surfaces with azide groups to enable targeted drug delivery via click chemistry.[3][4]
-
Proteomic Analysis: Enriching and identifying specific glycoproteins for mass spectrometry-based analysis.[1]
-
Modulation of Cellular Functions: Investigating the impact of glycosylation on cell signaling, adhesion, and proliferation.[1][9]
Quantitative Data Summary
The concentration of this compound used in metabolic labeling is a critical parameter that can influence both labeling efficiency and cellular physiology. The following tables summarize quantitative data from various studies.
| Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A549 | 10 | 3 days | Sufficient labeling efficiency with minimal effects on cellular systems. | [1] |
| A549 | 50 | 3 days | Reduction in cell proliferation, migration, and invasion ability. Altered gene expression related to PI3K-Akt and MAPK pathways. | [1][9] |
| HEK/293T | 50 | 48 hours | Successful metabolic incorporation into viral glycoproteins. | [6] |
| HB8059 Hybridoma | 100 | - | Successful production of an antibody with an azido-sugar. | [10] |
| MCF7 | 100 | 48 hours | Optimal concentration for metabolic glycoengineering. | [11] |
| HCT116 | 50 | 48 hours | Optimal concentration for metabolic glycoengineering. | [11] |
| Neuronal Cells | 50 | 2 DIV | Suppression of neurite development. | [12] |
| Parameter | This compound Concentration (µM) | Cell Line | Key Findings | Reference |
| Cell Viability | 0 - 50 | A549 | No significant change in viability after 3 days. | [1] |
| Gene Expression | 10 | A549 | 2,014 genes showed a >7-fold change in mRNA expression. | [1] |
| Gene Expression | 50 | A549 | 2,093 genes showed a >7-fold change in mRNA expression. | [1] |
| Channel Activity | 50 | A549 | Reduction in membrane channel activity. | [1] |
| Mitochondrial Function | 50 | A549 | Impaired mitochondrial functions. | [7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes a general procedure for the metabolic labeling of mammalian cells in culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 35-mm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
This compound Treatment: Prepare the desired final concentration of this compound in complete culture medium. A common starting concentration is 10-50 µM.[1][6] For sensitive cell lines or long-term studies, lower concentrations (e.g., 10 µM) are recommended to minimize potential physiological effects.[1]
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 1 to 3 days at 37°C in a humidified CO2 incubator.[1][13] The optimal incubation time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Washing: After incubation, gently aspirate the this compound-containing medium and wash the cells two to three times with PBS to remove any unincorporated sugar.
-
Proceed to Detection: The azide-labeled cells are now ready for downstream applications, such as bioorthogonal ligation with a fluorescent probe or biotin.
Protocol 2: Visualization of Azide-Labeled Glycans via SPAAC Click Chemistry
This protocol outlines the detection of metabolically incorporated azide groups using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)
-
PBS or serum-free medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) - optional
-
Nuclear counterstain (e.g., DAPI) - optional
-
Fluorescence microscope
Procedure:
-
Probe Incubation: Prepare a working solution of the DBCO-conjugated fluorescent dye in PBS or serum-free medium. A typical concentration is 20-100 µM.[6][13]
-
Labeling Reaction: Add the dye solution to the washed, azide-labeled cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.[1][14]
-
Washing: After incubation, remove the dye solution and wash the cells three times with PBS to remove any unbound probe.
-
Fixation and Counterstaining (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash the cells with PBS and stain with a nuclear counterstain like DAPI.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: General experimental workflow for this compound-mediated metabolic labeling.
Caption: Signaling pathways potentially modulated by high concentrations of this compound.
References
- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. thno.org [thno.org]
- 14. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Primary Cell Cultures with Ac4ManNAz
Introduction
Metabolic glycoengineering with azide-functionalized monosaccharides, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), is a powerful technique for labeling cell surface glycans. This method allows for the introduction of a bioorthogonal chemical reporter, the azide group, into sialic acid residues of glycoproteins. The azide-labeled glycans can then be visualized and quantified through a highly specific and efficient click chemistry reaction. This application note provides a detailed protocol for the metabolic labeling of primary cell cultures using this compound, followed by detection using copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This technology is invaluable for researchers in cell biology, drug development, and cancer research for tracking cells, studying glycosylation dynamics, and developing targeted therapies.[1][2][3]
Principle of the Method
The this compound protocol is a two-step process. First, the cell-permeable this compound is added to the cell culture medium.[4] Inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway.[5] ManNAz is converted to the corresponding azido-sialic acid (SiaNAz), which is then incorporated into the glycan chains of proteins by sialyltransferases.[5] These azide-modified glycoproteins are then presented on the cell surface.
The second step involves the detection of the azide-labeled cells. A fluorescently labeled probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO), is added to the cells. The azide and DBCO groups undergo a highly specific and rapid SPAAC reaction, resulting in the covalent attachment of the fluorescent probe to the cell surface glycans.[6] This allows for the visualization and quantification of labeled cells using techniques such as fluorescence microscopy and flow cytometry.
Signaling Pathway and Experimental Workflow
The metabolic labeling process leverages the natural sialic acid biosynthetic pathway. The experimental workflow involves incubating the cells with this compound, followed by the click chemistry reaction with a DBCO-functionalized probe.
Caption: Metabolic pathway of this compound and subsequent detection via SPAAC.
Quantitative Data Summary
The optimal concentration of this compound for metabolic labeling can vary between cell types and experimental goals. Higher concentrations generally lead to increased labeling but may also induce cytotoxicity.[1][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture.
| Cell Type | This compound Concentration (µM) | Incubation Time (days) | Labeling Efficiency | Reference |
| Human Lung Adenocarcinoma (A549) | 10 | 3 | Sufficient for cell tracking with minimal physiological effects. | [1] |
| Human Lung Adenocarcinoma (A549) | 50 | 3 | High labeling efficiency, but with some reduction in cellular functions. | [1][8] |
| Human Breast Cancer (MCF7) | 100 | 2 | Optimal for high azide expression. | [7] |
| Human Colorectal Carcinoma (HCT116) | 50 | 2 | Optimal for high azide expression. | [7] |
| Jurkat (Human T lymphoma) | 50 | 3 | Significant glycoprotein labeling. | [9] |
| Various Cell Lines (KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436) | 50 | 3 | Successful generation of azide groups on all cell types. | [8] |
Experimental Protocols
Materials
-
Per-O-acetylated N-azidoacetylmannosamine (this compound) (e.g., Jena Bioscience, CLK-1084)[4]
-
Primary cell culture of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
Dimethyl sulfoxide (DMSO)
-
Cell scraper or trypsin/EDTA
-
Flow cytometer or fluorescence microscope
Protocol 1: Metabolic Labeling of Primary Cells with this compound
-
Cell Seeding: Seed primary cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (a starting concentration of 10-50 µM is recommended).[1][7]
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Culture: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and proliferation rate.
Protocol 2: Labeling of Azide-Modified Cells via SPAAC
-
Cell Harvesting (for flow cytometry):
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using a cell scraper or by incubation with trypsin/EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS.
-
-
Prepare DBCO-Fluorophore Staining Solution: Dilute the DBCO-functionalized fluorescent probe in PBS to the desired final concentration (typically 10-50 µM).
-
Click Reaction:
-
Add the DBCO-fluorophore staining solution to the cell suspension (for flow cytometry) or directly to the culture vessel (for microscopy).
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
For flow cytometry: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with PBS.
-
For microscopy: Gently aspirate the staining solution and wash the cells three times with PBS.
-
-
Analysis:
-
For flow cytometry: Resuspend the final cell pellet in PBS or flow cytometry buffer and analyze on a flow cytometer.
-
For microscopy: Add fresh medium or mounting medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Insufficient this compound concentration or incubation time. | Optimize the this compound concentration and incubation time for your specific cell type. |
| Inefficient click reaction. | Ensure the DBCO-fluorophore is not degraded and optimize the staining concentration and incubation time. | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the DBCO probe. | Include a control group of cells not treated with this compound to assess background fluorescence. | |
| Cell toxicity or altered morphology | High concentration of this compound. | Reduce the concentration of this compound. Perform a toxicity assay to determine the optimal non-toxic concentration.[1] |
| High concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%). |
Workflow Diagram
References
- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thno.org [thno.org]
- 9. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for In Vivo Metabolic Labeling of Sialoglycans in Mice using Ac4ManNAz
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for the in vivo metabolic labeling of sialoglycans in murine models. This technique enables the introduction of an azide chemical reporter into the sialic acid biosynthesis pathway, allowing for subsequent visualization and analysis of newly synthesized glycoproteins.
Principle of Metabolic Labeling with this compound
Metabolic glycoengineering with this compound is a powerful two-step technique for labeling sialylated glycoconjugates in living organisms.[1][2] First, the peracetylated, cell-permeable this compound is administered to the animal.[3] Inside the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz enters the sialic acid biosynthetic pathway.[3][4] It is converted to the corresponding azido-sialic acid (SiaNAz), which is then incorporated into glycoproteins and glycolipids by sialyltransferases.[3][4] These azide-labeled glycans are expressed on cell surfaces and can be detected in a second step via highly selective bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[5][6][7] This allows for the covalent attachment of probes for detection, imaging, or enrichment.[8][9]
Sialic Acid Biosynthetic Pathway with this compound
The diagram below illustrates how this compound is processed by the cell's natural sialic acid biosynthesis machinery. The peracetylated analog has increased membrane permeability.[3] Once inside the cytosol, it is deacetylated and enzymatically converted into SiaNAz, which is then incorporated into nascent sialoglycoconjugates.[4][10]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Ac4ManNAz Concentration for Metabolic Labeling of Lymphocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling with Ac4ManNAz (peracetylated N-azidoacetyl-D-mannosamine) is a powerful technique for the visualization and study of glycans in lymphocytes. This method allows for the introduction of a bioorthogonal azide group into sialic acid residues on the cell surface, enabling subsequent conjugation with imaging agents or affinity probes. Determining the optimal concentration of this compound is critical to ensure efficient labeling without inducing cytotoxicity or altering cellular physiology. This document provides a comprehensive guide to optimizing this compound concentration for lymphocyte labeling, including detailed protocols and a summary of quantitative data from relevant studies.
Introduction
The study of lymphocyte glycosylation is essential for understanding immune function, cell trafficking, and the development of immunotherapies. Metabolic glycoengineering with this compound offers a robust method to label sialoglycans on lymphocytes for various applications, including cell tracking, proteomic analysis, and targeted drug delivery. This compound is a cell-permeable precursor that is metabolized by the sialic acid biosynthetic pathway and incorporated into cell surface glycoconjugates. The embedded azide group can then be selectively reacted with a probe of interest via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
While higher concentrations of this compound may seem to lead to increased labeling, they can also have detrimental effects on lymphocyte health and function. Therefore, it is crucial to identify a concentration that provides a balance between sufficient labeling for detection and minimal perturbation of the cells' natural state.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of different this compound concentrations on various cell types. While not all studies were conducted on primary lymphocytes, the data provides a valuable starting point for optimization.
| This compound Concentration (μM) | Cell Type | Incubation Time | Key Findings | Reference(s) |
| 10 | A549 (human lung carcinoma) | 3 days | Sufficient labeling for cell tracking and proteomic analysis with minimal effects on cell proliferation, migration, and energy metabolism. Suggested as the optimum concentration for in vivo cell labeling. | [1][2][3] |
| 20 | HB8059 (hybridoma) | 72 hours | 25% reduction in cell expansion compared to control. | [4] |
| 25-75 | General recommendation | Not specified | Recommended starting range for metabolic labeling. | |
| 50 | A549 (human lung carcinoma) | 3 days | Reduced cell proliferation, migration, and invasion ability. Altered gene expression related to inflammation and immune response. | [1][3] |
| 50 | BT-549 (breast cancer) | 24 hours | Determined as the optimal concentration for cell surface labeling in this specific cell line. | [5] |
| 50 | HEK/293T (human embryonic kidney) | 48 hours | Used for producing SiaNAz-labeled pseudoviruses. | [6] |
| 100 | HB8059 (hybridoma) | 72 hours | 83% reduction in cell expansion. Successfully produced azido-sugar antibodies. | [4][7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Sialic Acid Biosynthetic Pathway and this compound Incorporation
This compound is deacetylated in the cytoplasm and enters the sialic acid biosynthetic pathway as ManNAz. It is then converted to azido-sialic acid (SiaNAz) and incorporated into glycoproteins and glycolipids on the cell surface.
Caption: Metabolic incorporation of this compound into cell surface glycans.
Experimental Workflow for Optimal Lymphocyte Labeling
The following workflow outlines the key steps for determining the optimal this compound concentration for labeling lymphocytes.
Caption: Step-by-step workflow for optimizing this compound concentration.
Detailed Experimental Protocols
Protocol 1: Titration of this compound Concentration for Optimal Labeling of Lymphocytes
Objective: To determine the optimal concentration of this compound that provides sufficient labeling for detection while minimizing effects on lymphocyte viability and function.
Materials:
-
Primary lymphocytes or lymphocyte cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore (e.g., DBCO-Cy5)
-
Flow cytometer
-
Cell viability assay kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Proliferation assay kit (e.g., CFSE or BrdU)
Procedure:
-
Cell Culture: Culture lymphocytes in complete RPMI-1640 medium to the desired density (e.g., 1 x 10^6 cells/mL).
-
This compound Incubation:
-
Prepare a series of this compound concentrations (e.g., 0, 5, 10, 25, 50 µM) in complete culture medium from the stock solution.
-
Seed lymphocytes into a multi-well plate and replace the medium with the this compound-containing medium.
-
Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them twice with cold PBS to remove any unincorporated this compound.
-
-
Click Chemistry Reaction:
-
Resuspend the cells in a reaction buffer (e.g., PBS).
-
Add the alkyne-fluorophore (e.g., DBCO-Cy5 to a final concentration of 20 µM).
-
Incubate for 1 hour at 37°C, protected from light.
-
Wash the cells twice with cold PBS to remove excess fluorophore.
-
-
Analysis:
-
Labeling Efficiency: Resuspend the cells in flow cytometry buffer and analyze the fluorescence intensity using a flow cytometer.
-
Cell Viability: Stain a separate aliquot of cells with a viability dye (e.g., Annexin V/PI) according to the manufacturer's protocol and analyze by flow cytometry.
-
Cell Proliferation: For proliferation assays, label cells with CFSE prior to this compound incubation or pulse with BrdU during the incubation period. Analyze by flow cytometry.
-
Expected Results: An optimal concentration of this compound will show a significant increase in fluorescence intensity compared to the control (0 µM) without a substantial decrease in cell viability or proliferation. Based on existing literature, a concentration around 10 µM is expected to be optimal for many cell types.[1][3]
Protocol 2: Metabolic Labeling of Lymphocytes with Optimal this compound Concentration
Objective: To label lymphocytes with an azide reporter for subsequent downstream applications using the predetermined optimal this compound concentration.
Materials:
-
Lymphocytes
-
Complete RPMI-1640 medium
-
Optimal concentration of this compound (determined from Protocol 1)
-
PBS
Procedure:
-
Cell Culture: Culture lymphocytes in complete RPMI-1640 medium.
-
Metabolic Labeling:
-
Add the optimal concentration of this compound to the culture medium.
-
Incubate the cells for 24 to 72 hours.
-
-
Harvesting:
-
Harvest the azide-labeled lymphocytes.
-
Wash the cells twice with PBS.
-
-
Downstream Applications: The azide-labeled lymphocytes are now ready for various applications, including:
-
Fluorescence Imaging: Perform click chemistry with a fluorescent alkyne probe.
-
Affinity Purification: Use an alkyne-biotin conjugate for pull-down experiments.
-
In Vivo Tracking: Labeled cells can be adoptively transferred and tracked in vivo.
-
Conclusion
The optimal concentration of this compound for labeling lymphocytes is a critical parameter that needs to be empirically determined for each specific cell type and experimental condition. While manufacturer protocols often recommend higher concentrations (e.g., 50 µM), studies have shown that lower concentrations (e.g., 10 µM) can provide sufficient labeling with minimal impact on cellular physiology.[1][2] By following the detailed protocols and considering the provided quantitative data, researchers can confidently and effectively utilize this compound for metabolic glycoengineering of lymphocytes, paving the way for new discoveries in immunology and drug development.
References
- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00262G [pubs.rsc.org]
- 6. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Proteomic Analysis of Sialylated Proteins Using Ac4ManNAz Metabolic Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein sialylation, the enzymatic addition of sialic acid to the termini of glycan chains, is a critical post-translational modification involved in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Aberrant sialylation is a known hallmark of various diseases, particularly cancer, making the study of the "sialoproteome" a crucial area of research.[3]
This application note describes a robust method for the identification and proteomic analysis of sialylated glycoproteins using metabolic labeling with a bioorthogonal sugar analog, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[4] This technique leverages the cell's own biosynthetic machinery to incorporate an azide-modified sialic acid onto glycoproteins.[5][6] The incorporated azide group acts as a chemical handle, enabling the selective attachment of reporter tags via bioorthogonal "click chemistry" for subsequent enrichment and identification by mass spectrometry.[7][8] This method offers a powerful tool for profiling sialoproteomes, identifying disease biomarkers, and understanding the functional roles of sialylation.
Principle of the Method
The workflow involves three main stages:
-
Metabolic Labeling: Cells are cultured with this compound. This cell-permeable precursor is deacetylated by intracellular esterases and metabolized through the sialic acid biosynthetic pathway, resulting in the incorporation of azido-sialic acid (SiaNAz) into nascent glycoproteins.[6][9]
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled glycoproteins are covalently tagged with a reporter molecule, typically biotin for affinity purification, using a highly specific click chemistry reaction.[7][10] This can be achieved through either a copper-catalyzed (CuAAC) or a strain-promoted, copper-free (SPAAC) azide-alkyne cycloaddition.[11]
-
Enrichment and Proteomic Analysis: Biotin-tagged glycoproteins are captured from the cell lysate using streptavidin-functionalized beads.[6][7] The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sialylated proteins.[10]
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for sialylated protein analysis.
Caption: Incorporation of this compound into the sialic acid pathway.
Data Presentation: Optimizing Labeling Conditions
The concentration of this compound is a critical parameter. While higher concentrations can increase labeling efficiency, they may also induce physiological changes in the cells, potentially confounding experimental results.[12][13] Studies have shown that a lower concentration is often sufficient for proteomic analysis while minimizing cellular stress.[12][14]
Table 1: Effect of this compound Concentration on Cellular Functions in A549 and HB8059 Hybridoma Cells
| Concentration | Cell Type | Observation | Impact | Reference |
|---|---|---|---|---|
| 10 µM | A549 | Least effect on cellular systems; sufficient labeling for proteomic analysis. | Optimal | [12][14][15] |
| 20 µM | HB8059 | Decreased cell expansion by 25%. | Moderate | [5] |
| 50 µM | A549 | Reduced cell proliferation, migration, and energy generation; significant changes in gene expression. | High | [12][14][15] |
| 50 µM | HB8059 | Decreased cell expansion by 75%. | High | [5] |
| 100 µM | HB8059 | Decreased cell expansion by 83%. | Severe |[5][16] |
Based on these findings, it is strongly recommended to perform a dose-response curve (e.g., 10-50 µM) to determine the optimal this compound concentration that provides robust labeling with minimal physiological impact for a specific cell line.[5][12]
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Sialylated Proteins in Cell Culture
This protocol describes the metabolic labeling of cultured mammalian cells with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for 2-3 days of growth without reaching over 90% confluency by the end of the experiment.
-
Prepare this compound Stock Solution: Prepare a 1000x stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound in DMSO. Store at -20°C.[11]
-
Metabolic Labeling:
-
Thaw the this compound stock solution.
-
Dilute the stock solution directly into the pre-warmed complete culture medium to achieve the desired final concentration (e.g., a starting concentration of 10-25 µM is recommended).[12]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Culture the cells for 24 to 72 hours at 37°C in a CO2 incubator.[3][5] The optimal incubation time may vary between cell types and should be determined empirically.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any residual this compound.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution or by scraping.[3]
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet once more with ice-cold PBS.
-
The cell pellet can be used immediately for lysis or stored at -80°C.
-
Protocol 2: Enrichment of Azide-Labeled Proteins via Click Chemistry
This protocol details the ligation of a biotin probe to the azide-labeled proteins followed by affinity enrichment. The copper-free SPAAC reaction is often preferred for live-cell applications or when copper-induced toxicity is a concern.[11]
Materials:
-
Azide-labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[3]
-
Biotin Probe:
-
For SPAAC: DBCO-PEG-Biotin or BCN-PEG-Biotin
-
For CuAAC: Alkyne-PEG-Biotin
-
-
CuAAC Reagents (if applicable): Copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Streptavidin-agarose or magnetic beads[6]
-
Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing total protein) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction (Example using SPAAC):
-
To the clarified lysate (e.g., 1 mg of total protein), add the DBCO-Biotin probe to a final concentration of 100-200 µM.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[17]
-
-
Protein Precipitation (to remove excess probe):
-
Precipitate the protein using a methanol/chloroform method or acetone precipitation.[18]
-
Briefly, add 4 volumes of cold methanol, vortex, add 1 volume of chloroform, vortex, add 3 volumes of water, and vortex again.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the aqueous top layer and wash the pellet with cold methanol.
-
Air-dry the protein pellet.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the dried protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS) to ensure solubilization.
-
Add pre-washed streptavidin beads to the protein solution.[10]
-
Incubate for 1-2 hours at room temperature with rotation to allow binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 2x with 1% SDS in PBS.
-
Wash 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Wash 3x with PBS.
-
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol describes the preparation of peptides from the enriched glycoproteins for LC-MS/MS analysis.
Materials:
-
Streptavidin beads with bound glycoproteins (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry (e.g., 1:50 enzyme-to-protein ratio, estimated).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and carefully collect the supernatant containing the digested peptides.
-
Perform one or two additional washes of the beads with 50 mM ammonium bicarbonate to recover any remaining peptides, pooling the supernatants.
-
-
Sample Cleanup:
-
Acidify the pooled peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.[19]
-
Dry the cleaned peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the sample using a high-resolution mass spectrometer.[10]
-
The resulting data can be searched against a protein database to identify the proteins from which the peptides originated.
-
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Glycomic Analysis of the Cell Shows Specific Effects of Glycosyl Transferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 14. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.unito.it [iris.unito.it]
- 18. biorxiv.org [biorxiv.org]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac4ManNAz Labeling for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the metabolic labeling of cell surface glycans with tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and subsequent detection using flow cytometry. This powerful technique, rooted in bioorthogonal click chemistry, allows for the precise analysis and quantification of sialic acid expression on living cells.
Introduction
Metabolic glycoengineering with this compound is a two-step process that enables the visualization of sialoglycans on the cell surface.[1][2] Initially, cells are cultured with this compound, an unnatural monosaccharide.[3] This sugar analog is taken up by the cells and processed through the sialic acid biosynthetic pathway, leading to the incorporation of azide-modified sialic acids onto cell surface glycoconjugates.[3][4][5] The introduced azide group serves as a bioorthogonal chemical handle.[6][7] In the second step, this azide is detected through a highly specific "click chemistry" reaction with a fluorescently-labeled probe, most commonly utilizing a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne derivative like DBCO.[6][8] The resulting fluorescently labeled cells can then be readily analyzed by flow cytometry.
Signaling Pathway
Caption: Metabolic pathway of this compound and subsequent click chemistry labeling.
Experimental Protocols
I. Cell Culture and Metabolic Labeling with this compound
This protocol describes the metabolic labeling of cells with this compound. The optimal concentration of this compound should be determined empirically for each cell type, as high concentrations can affect cell viability and function.[1][9][10]
Materials:
-
Cells of interest (e.g., A549, MCF7, HCT116)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. For example, A549 cells can be seeded at a density of 2x10^4 cells per well in a 6-well plate.[11]
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution. A common stock concentration is 50 mM. Store the stock solution at -20°C.[12]
-
Metabolic Labeling: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentration. Recommended concentrations for initial optimization range from 10 µM to 50 µM.[1][9][13] Some studies suggest that 10 µM this compound provides sufficient labeling efficiency with minimal effects on cellular systems.[1][9][10]
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 1 to 3 days at 37°C in a CO2 incubator.[11][14] The optimal incubation time may vary depending on the cell type and its metabolic rate.
II. Click Chemistry Reaction and Staining for Flow Cytometry
This protocol details the click chemistry reaction to label the azide-modified cells with a fluorescent probe.
Materials:
-
This compound-labeled cells
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-AF488)
-
PBS
-
FACS buffer (e.g., PBS containing 2% FBS and 1 mM EDTA)
Procedure:
-
Cell Harvesting: After incubation with this compound, wash the cells twice with PBS.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or by gentle scraping to preserve cell surface proteins.
-
Click Reaction: Resuspend the cells in FACS buffer. Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration typically ranging from 10 µM to 50 µM.[12][14]
-
Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C, protected from light.[13][14]
-
Washing: After incubation, wash the cells twice with FACS buffer to remove any unbound fluorophore.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
Experimental Workflow
Caption: A streamlined workflow for this compound labeling and flow cytometry analysis.
Data Presentation
Table 1: Effect of this compound Concentration on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| A549 | 0 | 72 | 100 | [1] |
| 10 | 72 | ~98 | [1] | |
| 20 | 72 | ~95 | [1] | |
| 50 | 72 | ~85 | [1] | |
| A549 | 0 | 72 | 100 | [11] |
| 10 | 72 | ~100 | [11] | |
| 50 | 72 | ~98 | [11] | |
| 100 | 72 | ~95 | [11] |
Note: Cell viability data can vary between studies due to different assay methods.
Table 2: Labeling Efficiency at Different this compound Concentrations
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Relative Fluorescence Intensity | Reference |
| A549 | 0 | 72 | Baseline | [1] |
| 10 | 72 | Significantly Increased | [1] | |
| 20 | 72 | Similar to 10 µM | [1] | |
| 50 | 72 | Similar to 10 µM | [1] | |
| MCF7 | 0 | 48 | Baseline | [13] |
| 10 | 48 | Increased | [13] | |
| 50 | 48 | Further Increased | [13] | |
| 100 | 48 | Plateau | [13] | |
| HCT116 | 0 | 48 | Baseline | [13] |
| 10 | 48 | Increased | [13] | |
| 50 | 48 | Peak Intensity | [13] | |
| 100 | 48 | Decreased from 50 µM | [13] |
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of this compound, being mindful of potential cytotoxicity.
-
Increase the incubation time with this compound.
-
Optimize the concentration of the DBCO-fluorophore.
-
Ensure the fluorophore has not expired and has been stored correctly.
-
-
High Background Fluorescence:
-
Ensure adequate washing steps to remove unbound fluorophore.
-
Include a control sample of cells not treated with this compound but incubated with the DBCO-fluorophore to assess non-specific binding.
-
-
High Cell Death:
Conclusion
This compound labeling coupled with flow cytometry is a robust method for quantifying cell surface sialylation. By carefully optimizing labeling conditions, researchers can obtain reliable and reproducible data. These protocols and notes provide a comprehensive framework to successfully implement this technique in various research and drug development applications.
References
- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00262G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biotinylation of Cell Surface Glycans via Metabolic Labeling with Ac4ManNAz
Introduction
Metabolic glycoengineering provides a powerful approach for the site-specific labeling of glycans in living cells. The protocol described herein details the use of a peracetylated N-azidoacetylmannosamine derivative (Ac4ManNAz) to introduce a bioorthogonal azide group into the sialic acid biosynthesis pathway.[1][2][3] Once this compound is taken up by the cells, it is metabolized and incorporated as an azido-sialic acid (SiaNAz) into the glycan chains of newly synthesized glycoproteins, which are then presented on the cell surface.[2][4] The introduced azide group can then be specifically and covalently labeled with a biotin probe through a copper-free click chemistry reaction, enabling the detection, visualization, and enrichment of sialoglycoproteins.[4][5] This technique is broadly applicable for studying glycan dynamics, identifying cell-surface glycoproteins, and tracking labeled cells.[5][6][7]
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cell's metabolic machinery processes this unnatural sugar analog, leading to the incorporation of azido-sialic acid into cell surface glycoconjugates.[4]
-
Bioorthogonal Ligation: The azide-modified glycans are then covalently tagged with a biotin molecule functionalized with a dibenzocyclooctyne (DBCO) group. The reaction between the azide and DBCO is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry that is highly specific and biocompatible, allowing for the labeling of living cells with minimal toxicity.[4][5][8]
Experimental Protocols
This section provides a detailed methodology for the biotinylation of cell surface glycans using this compound.
I. Metabolic Labeling of Cells with this compound
This protocol describes the introduction of azide groups into cell surface sialoglycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Tetraacetylated N-azidoacetyl-D-mannosamine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture vessel and allow them to adhere overnight under standard culture conditions.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of the stock solution will depend on the desired working concentration.
-
Metabolic Labeling:
-
On the day of the experiment, dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration. A concentration range of 10-50 µM is commonly used.[6][7][9] It is recommended to optimize the concentration for each cell type, as high concentrations may affect cellular physiology.[6][9][10]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 48 to 72 hours under standard culture conditions to allow for the metabolic incorporation of the azido-sugar into the cell surface glycans.[4][6]
-
II. Biotinylation of Azide-Modified Cell Surface Glycans via Copper-Free Click Chemistry
This protocol details the covalent attachment of biotin to the azide-labeled cell surface glycans.
Materials:
-
This compound-labeled cells (from Protocol I)
-
Biotin-DBCO (Dibenzocyclooctyne-biotin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Complete cell culture medium without serum
Procedure:
-
Cell Washing: After the metabolic labeling incubation, gently wash the cells twice with ice-cold PBS to remove any residual this compound-containing medium.
-
Biotinylation Reaction:
-
Final Washing: Following the incubation, wash the cells three times with ice-cold PBS to remove any unreacted Biotin-DBCO.
-
Downstream Analysis: The biotinylated cells are now ready for downstream applications such as cell lysis for western blot analysis, or fixation and staining for flow cytometry or microscopy.
III. Analysis of Biotinylated Cell Surface Glycoproteins
This section provides brief protocols for the detection and analysis of the biotinylated proteins.
A. Western Blot Analysis
-
Cell Lysis: Lyse the biotinylated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.
-
Wash the membrane and detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate.
-
B. Flow Cytometry Analysis
-
Cell Harvesting: Gently detach the biotinylated cells from the culture vessel.
-
Staining:
-
Washing: Wash the cells twice with staining buffer.
-
Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer.
Quantitative Data
The efficiency of metabolic labeling can vary depending on the cell type and the concentration of the azido-sugar used. The following table summarizes some quantitative findings from the literature.
| Cell Line | This compound Concentration | Labeling Efficiency/Observation | Reference |
| A549 | 10 µM | Sufficient for cell labeling and tracking with minimal physiological effects. | [6][9] |
| A549 | 50 µM | Recommended by some manufacturers for high labeling efficiency, but may reduce cellular functions. | [6][9][10] |
| Jurkat | 25 µM | Successful labeling of cell surface azido glycans. | [12] |
| LNCaP | 50 µM | SiaNAz constituted 51% of glycan-associated sialic acids. | [13] |
| Various | 50 µM | Ac4ManNAl generally shows higher incorporation efficiency than this compound. | [13] |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound and its incorporation into glycoproteins.
Experimental Workflow for Biotinylation
Caption: Overview of the experimental workflow from cell labeling to analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 9. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycan cell surface expression detection and removal [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. web.stanford.edu [web.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Metabolic Glycoengineering with Ac4ManNAz
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low Ac4ManNAz labeling efficiency in stem cells.
Troubleshooting Guide
Low labeling efficiency can arise from various factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Question: What is the optimal concentration of this compound for labeling stem cells?
Answer: The optimal concentration of this compound is a critical parameter that balances labeling efficiency with potential cellular toxicity. While manufacturer protocols may suggest concentrations up to 50 µM, studies have shown that high concentrations can negatively impact stem cell health.
-
Recommendation: Start with a concentration of 10 µM this compound. This concentration has been shown to provide sufficient labeling for cell tracking and proteomic analysis with minimal effects on cellular physiology.[1][2][3]
-
Troubleshooting: If you observe low labeling at 10 µM, you can perform a titration experiment to determine the optimal concentration for your specific stem cell line. However, be aware that concentrations of 20 µM and 50 µM have been associated with reduced proliferation, migration, and invasion in some cell types.[1]
Quantitative Data Summary: Effect of this compound Concentration on Cellular Function
| This compound Concentration | Labeling Efficiency | Effect on Cellular Functions (e.g., proliferation, migration) | Reference |
| 10 µM | Sufficient for cell tracking and proteomic analysis | Minimal to no negative effects observed | [1][2][3] |
| 20 µM | Higher than 10 µM | Can lead to a reduction in cellular functions | [1] |
| 50 µM | High | Significant reduction in cellular functions, including energy generation and infiltration ability | [1][2][3] |
Question: How long should I incubate my stem cells with this compound?
Answer: The incubation time required for efficient labeling can vary depending on the cell type and its metabolic rate.
-
General Protocol: A common incubation period is 3 days.[1][4] This allows for sufficient metabolic incorporation of the azido sugar into the cell surface glycans.
-
Optimization: If you suspect insufficient incorporation, you can optimize the incubation time. A time-course experiment (e.g., 1, 2, 3, and 4 days of incubation) can help determine the point of maximum labeling for your specific stem cells.
Question: My labeling is still low after optimizing this compound concentration and incubation time. What else could be wrong?
Answer: If metabolic labeling conditions are optimized, the issue may lie in the subsequent click chemistry reaction.
-
Click Chemistry Reagents: Ensure your click chemistry reagents (e.g., DBCO-fluorophore, BCN-fluorophore) are fresh and have been stored correctly.
-
Reagent Concentration: The concentration of the detection reagent is crucial. For example, a final concentration of 20 µM for DBCO-Cy5 has been used successfully.[1] However, this may need to be optimized for your specific fluorophore and cell type. Titrate the detection reagent to find the optimal balance between signal and background.
-
Reaction Conditions: Ensure the click chemistry reaction is performed under the recommended conditions (e.g., temperature, incubation time). For live-cell imaging, copper-free click chemistry (SPAAC) is preferred due to the cytotoxicity of copper.[5][6]
Experimental Workflow for this compound Labeling and Click Chemistry
Caption: A generalized workflow for metabolic labeling of stem cells with this compound followed by click chemistry detection.
Question: Could the stem cells themselves be the issue?
Answer: Yes, the inherent biological properties of the stem cells can influence labeling efficiency.
-
Metabolic Activity: Stem cells with low metabolic activity may incorporate less this compound. Ensure your cells are healthy and in the exponential growth phase.
-
Cell Line Variability: Different stem cell lines can exhibit different efficiencies in metabolizing this compound.[7] What works for one cell line may need adjustment for another.
-
Contamination: Mycoplasma or other contaminants can affect cell health and metabolism.[8] Regularly test your cultures for contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (tetra-acetylated N-azidoacetyl-D-mannosamine) is a synthetic, cell-permeable sugar. Once inside the cell, it is metabolized through the sialic acid biosynthesis pathway and incorporated into cell surface glycans, displaying an azide group (-N3) on the cell surface. This azide group serves as a chemical handle for subsequent bioorthogonal click chemistry reactions.[1][9]
Signaling Pathway: this compound Metabolism and Incorporation
Caption: Simplified metabolic pathway of this compound incorporation into cell surface glycoproteins.
Q2: Is this compound toxic to stem cells?
A2: At high concentrations (e.g., 50 µM), this compound can exhibit cytotoxicity and negatively affect cellular functions such as proliferation and migration.[1][2][3] However, at lower concentrations, such as 10 µM, it is generally well-tolerated by cells and provides sufficient labeling.[1][2][3] It is always recommended to perform a toxicity assay for your specific stem cell line.
Q3: What is "click chemistry" and why is it used?
A3: Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[10][11] In this context, it is used to attach a detection molecule (e.g., a fluorophore) to the azide group introduced by this compound. The most common types are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is preferred for live-cell applications as it does not require a toxic copper catalyst.[5][6]
Logical Relationship: Choosing the Right Click Chemistry
References
- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 7. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. thno.org [thno.org]
- 10. alphathera.com [alphathera.com]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Ac4ManNAz Incubation for Metabolic Glycoengineering
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) for maximal incorporation into cellular glycans. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
A1: The optimal concentration and incubation time for this compound can vary significantly depending on the cell type.[1][2] A common starting point is a concentration range of 25-75 µM.[3] For many cell lines, incubation for 24 to 72 hours is a good starting point.[1] However, it is crucial to optimize these parameters for your specific cell line and experimental goals. For some sensitive cell lines, concentrations as low as 10 µM have been shown to provide sufficient labeling with minimal impact on cell physiology.[4][5][6]
Q2: How does this compound concentration affect cell viability?
A2: High concentrations of this compound can impact cell growth and metabolic activity.[7] For instance, concentrations of 50 µM have been shown to reduce major cellular functions in A549 cells, while 10 µM had minimal effects.[4][5][6] Some studies have reported that 100 µM this compound can reduce the cellular growth of colon cell lines by approximately 40%.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How long does it take for this compound to be incorporated into cell surface glycans?
A3: The incorporation of this compound into cell surface glycans is a time-dependent process.[9] Detectable labeling can be observed in some cell lines in as little as a few hours, with signal intensity increasing over time. Optimal incorporation is often achieved between 24 and 72 hours of incubation.[1] However, the metabolic rate of different cell lines will influence the speed of incorporation.[2]
Q4: Can I perform a dual-labeling experiment with this compound?
A4: Yes, dual-labeling studies are possible. After the initial labeling reaction, cells can be washed and returned to a medium containing this compound for a second round of metabolic incorporation.[10]
Troubleshooting Guide
Issue 1: No or weak fluorescent signal after click chemistry reaction.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The incubation time was not long enough for detectable metabolic incorporation. Increase the incubation time with this compound. Optimal times often range from 24 to 72 hours.[1] |
| Suboptimal this compound Concentration | The concentration of this compound was too low for your cell type. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM).[1] |
| Low Metabolic Activity of Cells | The cells may have a naturally low rate of sialic acid biosynthesis. Ensure cells are healthy and in the logarithmic growth phase. You may also need to increase the this compound concentration or incubation time. |
| Inefficient Click Reaction | The click chemistry reagents (e.g., copper catalyst, DBCO-fluorophore) may be degraded or used at suboptimal concentrations. Use fresh reagents and optimize the click reaction conditions according to the manufacturer's protocol. |
| Cell Permeability Issues | While this compound is cell-permeable, ensure that the click chemistry reagents can access the azide groups, especially for intracellular targets.[3] Consider permeabilizing the cells if you are targeting intracellular glycans. |
Issue 2: High background fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific binding of the fluorescent probe | The fluorescent probe (e.g., DBCO-fluorophore) may be binding non-specifically to cells or the substrate. Ensure thorough washing steps after incubation with the fluorescent probe. Include a negative control (cells not treated with this compound) to assess background fluorescence. |
| Autofluorescence of cells | Some cell types exhibit high intrinsic fluorescence. Use a fluorophore with an emission wavelength that is distinct from the cellular autofluorescence. Spectral imaging and unmixing can also be used to separate the specific signal from the background. |
| Contamination | The cell culture may be contaminated, leading to high background. Regularly check for and treat any contamination. |
Issue 3: Observed cytotoxicity or changes in cell morphology.
| Possible Cause | Suggested Solution | | This compound concentration is too high | High concentrations of this compound can be toxic to some cell lines.[7] Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cells.[11] | | Prolonged incubation time | Long incubation periods, especially at high concentrations, can negatively impact cell health.[7] Reduce the incubation time. A time-course experiment can help identify the shortest incubation time that provides a sufficient signal. | | Solvent toxicity | If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent may be toxic. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The optimal conditions for this compound labeling are highly cell-type dependent. The following tables summarize findings from various studies.
Table 1: Optimal this compound Concentration and Incubation Time for Different Cell Lines
| Cell Line | Optimal Concentration | Optimal Incubation Time | Reference |
| A549 | 10 µM | 3 days | [4][5][6] |
| MCF-7 | 100 µM | 48 hours | [1] |
| HCT116 | 50 µM | 48 hours | [1] |
| Jurkat | 500 µM | Not specified | [12] |
| HIV-1 producing 293T cells | 50 µM | 36 hours | [13] |
Table 2: Effect of this compound Concentration on Cell Viability
| Cell Line | Concentration | Effect on Viability/Function | Reference |
| A549 | 50 µM | Reduction of major cellular functions | [4][5] |
| A549 | 10 µM | Least effect on cellular systems | [4][5] |
| Colon Cell Lines (CCD841CoN, HT29, HCT116) | 100 µM | ~40% reduction in cellular growth | [7][8] |
| MCF-7 | 1-100 µM | No significant effect on viability in one study | [11] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cell Surface Sialoglycans with this compound
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and enter the logarithmic growth phase.
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This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or directly in media if water-soluble). Add this compound to the cell culture medium to the desired final concentration (e.g., 10-100 µM).
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Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
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Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
Click Chemistry: Perform the click chemistry reaction by incubating the cells with the desired alkyne- or DBCO-conjugated fluorescent probe according to the manufacturer's protocol. This is typically done for 30-60 minutes at room temperature or 37°C.[10]
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Final Washes: Wash the cells three times with PBS to remove the unbound fluorescent probe.
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Imaging/Analysis: The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other methods.
Visualizations
Caption: Metabolic pathway of this compound incorporation.
Caption: General experimental workflow for this compound labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | >95% [smolecule.com]
- 3. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 4. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity of high concentrations of Ac4ManNAz on neurons
This technical support center provides guidance for researchers encountering issues with the use of N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) in neuronal cell cultures, particularly concerning the cytotoxic effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to neurons at high concentrations?
A1: Yes, studies have shown that high concentrations of this compound can be cytotoxic to neurons. For instance, a concentration of 50 μM has been observed to suppress neurite outgrowth and exhibit cytotoxicity in primary hippocampal neurons.[1] In other cell types, such as human umbilical vein endothelial progenitor cells (hUCB-EPCs), concentrations above 20 μM have been shown to significantly decrease cell viability.[2]
Q2: What is the recommended optimal concentration of this compound for metabolic labeling in cells with minimal cytotoxic effects?
A2: Based on studies on various cell lines, a concentration of 10 μM this compound is suggested as optimal for cell labeling and tracking, as it has been shown to have the least effect on cellular systems while providing sufficient labeling efficiency.[3][4]
Q3: What are the visible signs of this compound-induced cytotoxicity in neuronal cultures?
A3: Common signs of cytotoxicity include reduced neurite outgrowth, changes in cell morphology, decreased cell proliferation and viability, and in some cases, cell death.[1][2] At a molecular level, high concentrations of this compound can induce the expression of genes involved in apoptosis and inflammation.[3]
Q4: What is the underlying cause of cytotoxicity at high this compound concentrations?
A4: The cytotoxicity associated with high concentrations of this compound is thought to be caused by the azido groups.[3] Additionally, the metabolic burden of processing high amounts of the unnatural sugar may contribute to cellular stress.
Q5: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A5: this compound is often dissolved in dimethyl sulfoxide (DMSO). While the concentrations of DMSO are typically low, it is important to run a vehicle control (media with the same concentration of DMSO used to deliver this compound) to ensure that the observed cytotoxicity is not due to the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced cell viability and/or increased apoptosis after this compound treatment. | The concentration of this compound is too high. | Decrease the concentration of this compound. A concentration of 10 μM is recommended as a starting point for optimization.[3][4] Perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type. |
| Altered neuronal morphology (e.g., reduced neurite length, unhealthy appearance). | High concentrations of this compound are known to affect cellular morphology and neurite development.[1][2] | Lower the this compound concentration. If labeling efficiency is a concern at lower concentrations, consider increasing the incubation time, ensuring it does not exceed the point of inducing toxicity. |
| Inconsistent or unexpected experimental results. | High concentrations of this compound can alter gene expression and affect various signaling pathways, including those involved in the cell cycle and proliferation.[3] | Use the lowest effective concentration of this compound. Be aware that even at lower concentrations, metabolic labeling can potentially influence cellular physiology. Always include an untreated control group in your experiments. |
Quantitative Data Summary
The following table summarizes the observed effects of different concentrations of this compound on various cell types. Note that direct quantitative data for a wide range of high concentrations on neurons is limited, and some data is extrapolated from other cell types.
| Concentration | Cell Type | Observed Effect | Reference |
| 10 µM | A549 | Least effect on cellular systems, sufficient labeling efficiency. | [3][4] |
| >20 µM | hUCB-EPCs | Significant decrease in cell viability (6.2% at 20 µM). | [2] |
| 50 µM | Primary hippocampal neurons | Suppressed neurite outgrowth and cytotoxicity. | [1] |
| 50 µM | A549 | Reduced proliferation, migration, and invasion; induction of apoptotic processes and immune responses. | [3] |
| 50 µM | hUCB-EPCs | Significant decrease in cell viability (12.3%). | [2] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using a CCK-8/MTT Assay
This protocol provides a general method for determining the cytotoxicity of this compound on neurons using a colorimetric assay.
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Cell Seeding: Plate neuronal cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize overnight.
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This compound Treatment: Prepare a range of this compound concentrations (e.g., 0, 10, 25, 50, 75, 100 µM) in your cell culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include a vehicle control (medium with DMSO if used as a solvent).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Viability Assay:
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For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
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For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessing Apoptosis using TUNEL Assay
This protocol allows for the detection of DNA fragmentation, a hallmark of apoptosis.
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Cell Culture and Treatment: Grow neuronal cells on coverslips in a multi-well plate and treat with desired concentrations of this compound as described above.
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Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
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TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTP.
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Counterstaining: Stain the cell nuclei with a fluorescent counterstain such as DAPI.
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Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
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Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Signaling Pathways and Experimental Workflows
High concentrations of this compound have been shown to induce gene expression related to the apoptotic process.[3] The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that can be activated by cellular stress.
Caption: Intrinsic apoptosis pathway activated by cellular stress.
The following workflow outlines the steps to investigate the cytotoxic effects of this compound on neurons.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background fluorescence in Ac4ManNAz experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize background fluorescence in Ac4ManNAz-based metabolic labeling experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the specific signal from your labeled biomolecules, compromising data quality. This guide addresses common sources of background and provides targeted solutions.
Question: What are the primary sources of high background fluorescence in my this compound experiment?
Answer: High background fluorescence in this compound experiments typically originates from three main sources:
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Cellular Autofluorescence: Cells and tissues naturally contain molecules that fluoresce, such as NADH, collagen, and lipofuscin.[1][2][3] The fixation process, especially with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence by cross-linking proteins.[1][3][4]
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Non-Specific Binding of Fluorescent Probes: The fluorescently-labeled detection reagent (e.g., alkyne-fluorophore) may bind non-specifically to cellular components or the sample substrate.[5][6][7][8] This is often influenced by the hydrophobicity of the fluorescent dye.[6]
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Click Chemistry Reaction Artifacts: Incomplete reactions or residual components from the click chemistry step can contribute to background. This includes unreacted fluorescent probes and residual copper catalyst, which can generate reactive oxygen species.[9][10]
Question: My unstained, this compound-treated cells show high background fluorescence. How can I reduce this autofluorescence?
Answer: To reduce autofluorescence from your cells, consider the following strategies:
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Optimize Fixation: Use fresh, high-quality paraformaldehyde (PFA) and fix for the minimum time required for your sample type.[4] Over-fixation increases autofluorescence.[1] Consider using non-crosslinking fixatives as an alternative, though this may impact protein retention.[4]
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Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a significant source of autofluorescence due to their heme groups.[1]
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Quenching Treatments: After fixation, you can treat your samples with a quenching agent.
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Spectral Separation: Choose a fluorescent probe that emits in the far-red spectrum, as autofluorescence is typically more prominent in the blue, green, and red regions.[1]
Question: I observe high background even in my no-Ac4ManNAz control. What is causing this and how can I fix it?
Answer: High background in a no-sugar control points to non-specific binding of your fluorescent detection probe. Here are some troubleshooting steps:
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Improve Blocking: Use a robust blocking solution to saturate non-specific binding sites before adding your fluorescent probe. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of your secondary antibody (if applicable).[5]
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Optimize Probe Concentration: Titrate your fluorescent alkyne-probe to find the lowest concentration that still provides a strong specific signal. Excess probe is a common cause of high background.[12]
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Increase Washing Steps: Thorough washing after the click reaction is crucial.[5] Increase the number and duration of your washes to remove unbound probe. Including a mild detergent like Tween-20 in your wash buffer can also help.[12]
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Check Probe Quality: Aggregates of the fluorescent probe can lead to punctate, non-specific background.[12] Centrifuge your probe solution before use to pellet any aggregates.
Question: How can I ensure my click chemistry reaction is efficient and does not contribute to background?
Answer: A well-optimized click chemistry reaction is key to minimizing background.
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Use Fresh Reagents: Prepare your sodium ascorbate solution fresh to ensure its reducing capability for an efficient Cu(I)-catalyzed reaction.[13]
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Optimize Reagent Ratios: An excess of ascorbate relative to the copper sulfate can help maintain the active Cu(I) state and reduce side reactions.[14]
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Copper Catalyst Removal: Residual copper ions can cause background. After the click reaction, wash with a chelating agent like EDTA to remove any remaining copper.[9][15][16]
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Consider Copper-Free Click Chemistry: If background persists, consider using a copper-free click chemistry approach, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-fluorophore. This eliminates any issues related to copper toxicity or background.[17][18]
Quantitative Data Summary
The following table summarizes data on the effects of this compound concentration on cellular processes, which can indirectly impact background by altering cell health and morphology.
| This compound Concentration | Key Cellular Effects | Recommendation for Labeling |
| 10 µM | Minimal impact on cellular functions; sufficient labeling for tracking and proteomic analysis.[19][20] | Optimal starting concentration for minimizing physiological stress. |
| 20-50 µM | Reduced cell migration, invasion, and proliferation.[19] Can alter gene expression.[20] | Use with caution; may be necessary for robust signal in some cell types but could increase stress-induced artifacts. |
| >50 µM | Increased cytotoxicity due to azido group effects.[19] | Generally not recommended due to significant impact on cell health. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
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Labeling: Add this compound to the culture medium to a final concentration of 10-50 µM.[19][21] A good starting point is 10 µM to minimize potential cellular effects.[19][20]
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Incubation: Culture the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycans.[19]
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Harvesting: Gently wash the cells with PBS to remove residual this compound from the medium before proceeding to fixation.
Protocol 2: Cell Fixation, Permeabilization, and Click Chemistry
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Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[22]
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Washing: Wash the cells three times with PBS.
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Quenching (Optional): If aldehyde-induced autofluorescence is a concern, incubate cells with 1 mg/mL sodium borohydride in PBS for 10 minutes.[11] Wash thoroughly with PBS afterward.
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Permeabilization: Permeabilize the cells with a buffer containing a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow the click chemistry reagents to access intracellular targets.[22]
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Washing: Wash cells twice with PBS.
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Click Reaction: Prepare the click chemistry reaction cocktail. A general recipe is as follows:
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Fluorescent alkyne probe (e.g., 2-10 µM)
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Copper(II) sulfate (CuSO₄) (e.g., 100 µM)
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Copper ligand (e.g., THPTA) (e.g., 500 µM)[23]
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Sodium ascorbate (freshly prepared) (e.g., 2.5-5 mM)
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Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells extensively (at least 3-5 times) with PBS containing a mild detergent to remove unreacted click components.
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Copper Removal (Optional but Recommended): Perform a final wash with a solution containing EDTA to chelate and remove residual copper.[9]
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Imaging: Proceed with sample mounting and imaging.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling and detection.
Caption: Logic diagram for troubleshooting sources of background fluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 22. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 23. broadpharm.com [broadpharm.com]
how to reduce Ac4ManNAz-induced changes in gene expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Ac4ManNAz-induced changes in gene expression during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (peracetylated N-azidoacetylmannosamine) is a chemically modified monosaccharide used for metabolic labeling. Once it enters a cell, it is metabolized through the sialic acid biosynthesis pathway and incorporated into sialoglycoproteins on the cell surface.[1][2] The key feature of this compound is the presence of an azide group, which is a small, bioorthogonal chemical reporter.[3] This azide group can be specifically targeted with molecules containing a complementary reactive group (e.g., an alkyne) through "click chemistry," allowing for the visualization and tracking of labeled cells and glycoproteins.[4]
Q2: Can this compound affect gene expression in my cells?
Yes, treatment with this compound can lead to changes in gene expression. Studies have shown that higher concentrations of this compound (e.g., 50 μM) can significantly alter the expression of genes involved in various cellular processes.[5][6] These changes can impact pathways such as the PI3K-Akt and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.[5][6]
Q3: What are the common physiological changes observed with high concentrations of this compound?
High concentrations of this compound have been associated with several physiological changes, including:
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Decreased cell migration and invasion capabilities.[5]
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Alterations in cellular energy metabolism, including reduced glycolytic flux.[5][7]
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Induction of apoptosis (programmed cell death).[4]
Q4: What is the primary cause of these gene expression and physiological changes?
Research suggests that the azido group on the this compound molecule is the primary cause of the observed cellular effects at high concentrations, rather than the mannosamine sugar itself.[5] The introduction of this abiotic functional group into cellular glycoproteins can potentially disrupt their normal function and signaling.
Q5: How can I minimize this compound-induced changes in gene expression?
The most effective strategy to minimize these effects is to use the lowest concentration of this compound that still provides sufficient labeling for your specific application.[5][6][7] Studies have demonstrated that a concentration of 10 μM this compound has minimal impact on cellular physiology and gene expression while still allowing for effective cell labeling and tracking.[5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based experiments.
Issue 1: Significant changes in cell morphology, viability, or proliferation after this compound treatment.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Steps:
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Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals. A recommended starting range is 10-50 μM.[5][6]
-
Assess Labeling Efficiency: Concurrently, evaluate the labeling efficiency at each concentration using a fluorescent alkyne probe and flow cytometry or fluorescence microscopy.
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Select Lowest Effective Concentration: Choose the lowest concentration that provides adequate signal for your downstream analysis while minimizing phenotypic changes.[5][7]
-
Issue 2: Inconsistent or unexpected results in downstream assays (e.g., RNA-Seq, proteomics) after this compound labeling.
-
Possible Cause: Off-target effects of this compound are impacting cellular pathways relevant to your assay.
-
Troubleshooting Steps:
-
Review Literature for Known Effects: Research known effects of this compound on the specific pathways you are investigating.
-
Include Proper Controls:
-
Unlabeled Control: Cells not treated with this compound.
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Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO).
-
ManNAc Control: Cells treated with the natural precursor, N-acetylmannosamine (ManNAc), to distinguish effects of the azido group from those of increased sialic acid flux.[5]
-
-
Validate Key Gene/Protein Expression Changes: Use an orthogonal method, such as qRT-PCR or Western blotting, to confirm changes observed in high-throughput analyses.
-
Data Presentation
Table 1: Effect of this compound Concentration on Cellular Properties (A549 cells) [5][6]
| This compound Concentration | Cell Growth Rate | Cell Migration & Invasion | Glycolytic Flux | Gene Expression Changes | Labeling Efficiency |
| 50 μM | Decreased | Significantly Decreased | Decreased | Significant Changes | High |
| 20 μM | Slightly Decreased | Decreased | Decreased | Moderate Changes | Moderate-High |
| 10 μM | No Significant Change | No Significant Change | No Significant Change | Minimal Changes | Sufficient for Tracking |
| 0 μM (Control) | Normal | Normal | Normal | Baseline | None |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound that balances labeling efficiency with minimal physiological impact.
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Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 24-well or 96-well).
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0, 10, 20, 50 μM) in complete cell culture medium. Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24-72 hours), consistent with your experimental plan.
-
Assessment of Cell Viability and Proliferation:
-
Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to assess cytotoxicity.
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Quantify cell proliferation using a suitable method (e.g., cell counting, BrdU incorporation assay).
-
-
Assessment of Labeling Efficiency:
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Wash the cells with PBS.
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Incubate the cells with a fluorescently-labeled alkyne probe (e.g., DBCO-Cy5) according to the manufacturer's instructions to "click" onto the azide groups.
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Wash the cells to remove excess probe.
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Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Plot cell viability/proliferation and fluorescence intensity as a function of this compound concentration to identify the lowest concentration that provides sufficient labeling with minimal impact on cell health.
Visualizations
Caption: Sialic acid biosynthesis pathway showing the entry of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Buy this compound | >95% [smolecule.com]
- 5. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio for Ac4ManNAz imaging
Welcome to the technical support center for Ac4ManNAz-based metabolic labeling and imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio in this compound imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell labeling?
A1: this compound (peracetylated N-azidoacetylmannosamine) is a chemically modified monosaccharide.[1][2] When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into cell surface glycans in the form of the corresponding azido-sialic acid (SiaNAz).[3][4][5] This process introduces a bioorthogonal azide (-N3) group onto the cell surface, which can then be specifically targeted for imaging.[3][4]
Q2: What is "click chemistry" in the context of this compound imaging?
A2: Click chemistry refers to a set of biocompatible reactions that are highly specific and efficient.[6][7] In this compound imaging, the azide group introduced onto the cell surface is covalently linked to a fluorescent probe (fluorophore) that has a complementary reactive group.[3] This "click" reaction allows for the specific attachment of the fluorescent tag to the labeled cells.[3][7] The two main types are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8]
Q3: What are the key steps in an this compound imaging experiment?
A3: A typical experiment involves three main stages:
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Metabolic Labeling: Incubating cells with this compound to allow for its incorporation into cell surface glycans.[3][8]
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Click Reaction: Reacting the azide-labeled cells with a fluorescent probe containing a complementary reactive group (e.g., an alkyne or a cyclooctyne).[3][7]
-
Imaging: Visualizing the fluorescently labeled cells using microscopy.[8][9]
Troubleshooting Guide
High background and low signal are common challenges in this compound imaging. This guide addresses specific issues to help you improve your signal-to-noise ratio.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Inefficient Metabolic Labeling | Optimize this compound Concentration: The optimal concentration can be cell-type dependent. While manufacturer protocols may suggest 40-50 µM, studies have shown that 10 µM can provide sufficient labeling with minimal impact on cell physiology.[3][6][10] Start with a concentration titration (e.g., 10, 25, 50 µM) to find the best balance between labeling efficiency and cell health for your specific cell line.[11] Increase Incubation Time: Ensure cells are incubated with this compound long enough for metabolic incorporation. A typical incubation period is 1 to 3 days.[3][6] |
| Inefficient Click Reaction | Check Reagent Quality: Ensure your click chemistry reagents (e.g., fluorescent probe, copper catalyst, ligands) are not degraded. Store them according to the manufacturer's instructions. Optimize Reaction Conditions: For CuAAC, ensure the copper (I) catalyst is active. Use a freshly prepared solution of a reducing agent like sodium ascorbate.[8] Consider using a copper-chelating ligand such as THPTA to improve reaction efficiency and reduce cytotoxicity.[8] For SPAAC, ensure the probe concentration and reaction time are adequate.[7] |
| Cell Health Issues | Assess Cell Viability: High concentrations of this compound (e.g., 50 µM) can negatively impact cell proliferation and viability.[3][10] Perform a cell viability assay (e.g., CCK-8 or MTT) to ensure the chosen this compound concentration is not toxic to your cells.[3][12][13] |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Non-specific Binding of Fluorescent Probe | Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove any unbound fluorescent probe.[14] Use a Blocking Agent: Incubating with a blocking solution like 3% BSA in PBS before the click reaction can help reduce non-specific binding.[14] Reduce Probe Concentration: A high concentration of the fluorescent probe can lead to increased non-specific binding. Titrate the probe concentration to find the lowest effective concentration. |
| Autofluorescence | Use a Fluorophore in a Different Spectral Range: If your cells or tissue have high intrinsic fluorescence, choose a fluorescent probe that emits in the red or far-red spectrum to minimize overlap. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific signal from the autofluorescence background. |
| Unreacted Fluorescent Probe | Use "Click-on" Fluorogenic Dyes: These dyes are designed to have low or no fluorescence until they have undergone the click reaction, which significantly reduces the background signal from unreacted probes.[15] |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on A549 Cell Physiology
| This compound Concentration (µM) | Relative Cell Growth Rate (%) | Relative Cell Viability (%) | Notes |
| 0 (Control) | 100 | 100 | No treatment. |
| 10 | ~100 | ~100 | Showed the least effect on cellular systems while providing sufficient labeling efficiency.[3][6][10] |
| 20 | Not specified | Not specified | - |
| 50 | ~90 | ~100 | Led to a reduction in major cellular functions, including energy generation and proliferation.[3][10] |
Data adapted from studies on A549 cells.[3][6]
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
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Cell Seeding: Plate cells at the desired density in a culture vessel (e.g., 6-well plate with coverslips) and allow them to adhere overnight.[3]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution (e.g., 10 mM).[1]
-
Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).[3]
-
Incubation: Incubate the cells for 1-3 days at 37°C in a CO2 incubator to allow for metabolic incorporation.[3][6]
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Imaging
-
Fixation: After metabolic labeling, remove the media and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[16]
-
Washing: Wash the cells twice with 3% BSA in PBS.[16]
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.[16]
-
Click Reaction Cocktail Preparation: Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol. This typically includes the fluorescent alkyne probe, a copper (II) sulfate solution, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.[16][17]
-
Click Reaction: Remove the permeabilization buffer, wash with PBS, and add the Click-iT® reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.[17]
-
Washing: Remove the reaction cocktail and wash the cells with a rinse buffer.[17]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Protocol 3: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[3][6]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) and incubate for 3 days.[3][6]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Metabolic pathway of this compound incorporation into cell surface glycans.
Caption: General experimental workflow for this compound imaging.
Caption: Troubleshooting decision tree for improving signal-to-noise ratio.
References
- 1. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 2. This compound | Photoactivatable Cross-linking Probes: R&D Systems [rndsystems.com]
- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thno.org [thno.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 17. assets.fishersci.com [assets.fishersci.com]
dealing with off-target effects of Ac4ManNAz treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of Ac4ManNAz treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (tetraacetylated N-azidoacetylmannosamine) is a cell-permeable, azide-labeled monosaccharide used for metabolic labeling of glycoproteins.[1][2] Once inside the cell, it is metabolized through the sialic acid biosynthesis pathway and incorporated into nascent glycans.[1] The azide group serves as a chemical handle for bioorthogonal reactions, such as click chemistry, allowing for the visualization and tracking of these glycoproteins.[1][3]
Q2: What are the known off-target effects of this compound treatment?
At higher concentrations, this compound has been shown to induce a range of off-target effects, including:
-
Apoptosis: Higher concentrations can trigger programmed cell death.[3]
-
Altered Gene Expression: It can modulate immune responses and down-regulate genes related to cell adhesion and signaling pathways.[1][3]
-
Reduced Cellular Functions: Treatment, particularly at concentrations around 50 μM, has been observed to decrease cell proliferation, migration, and invasion.[3][4]
-
Changes in Metabolic Flux: It can alter the incorporation of sugars into glycoproteins, impacting various cellular functions.[1]
-
Toxicity: Some studies have reported dose-dependent cytotoxicity, with complete cell death observed at concentrations around 100 μM after prolonged exposure.[5]
Q3: How can I minimize the off-target effects of this compound?
The primary strategy to minimize off-target effects is to use the lowest effective concentration of this compound. Studies suggest that a concentration of 10 μM is often sufficient for labeling and has minimal impact on cellular systems.[3][4][6] It is also recommended to optimize the incubation time, as prolonged exposure can exacerbate off-target effects.[7][8]
Q4: What is the recommended concentration range for this compound?
While manufacturers may recommend a range of 25-75 μM, several studies have shown that these concentrations can lead to significant off-target effects.[2][3] A starting concentration of 10 μM is suggested as optimal for minimizing physiological disturbances while maintaining sufficient labeling efficiency.[3][4][6] However, the ideal concentration can be cell-type dependent, so it is crucial to perform a dose-response experiment for your specific cell line.
Q5: Are the off-target effects of this compound cell-type specific?
Yes, the sensitivity to this compound can vary between different cell types. For instance, HCT116 cells have been shown to be more sensitive to higher concentrations and longer incubation times compared to MCF7 cells.[7] Therefore, it is essential to optimize the experimental conditions for each cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity / Death | This compound concentration is too high. | Reduce the this compound concentration. Start with a titration experiment from a low concentration (e.g., 10 μM).[3][4] |
| Prolonged incubation time. | Decrease the incubation time. Optimize the duration required for sufficient labeling.[8] | |
| Low Labeling Efficiency | This compound concentration is too low. | Gradually increase the this compound concentration. Ensure that the concentration is not high enough to cause significant toxicity. |
| Insufficient incubation time. | Increase the incubation time, monitoring for any signs of cytotoxicity. | |
| Issues with the click chemistry reaction. | Verify the quality and concentration of your click chemistry reagents (e.g., fluorescently-labeled alkynes). | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inaccurate reagent preparation. | Ensure accurate preparation of this compound stock solutions and dilutions. | |
| Unexpected Phenotypic Changes (e.g., altered morphology, proliferation rate) | Off-target effects of this compound. | Lower the this compound concentration to the minimum required for detection.[3] Consider using a different metabolic labeling reagent if effects persist. |
| Solvent effects (e.g., from DMSO). | Ensure the final solvent concentration is minimal and consistent across all experiments, including vehicle controls. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cellular Functions in A549 Cells
| Concentration | Effect on Cell Proliferation | Effect on Cell Migration & Invasion | Other Observed Effects | Reference |
| 10 µM | Minimal effect | Minimal effect | Sufficient labeling efficiency | [3][4] |
| 20 µM | - | Gradual decrease | - | [3] |
| 50 µM | 10% decrease in growth rate | Significant reduction | Reduced glycolytic flux, induction of apoptosis and immune response pathways | [3][4] |
Table 2: Recommended Starting Concentrations of this compound for Different Cell Lines
| Cell Line | Recommended Starting Concentration | Notes | Reference |
| A549 | 10 µM | Higher concentrations (50 µM) showed significant physiological effects. | [3][4] |
| HCT116 | 50 µM | Showed more sensitivity to higher concentrations and longer incubation times. | [7] |
| MCF7 | 50 µM | - | [7] |
| ASLVpp | < 50 µM | Infectivity was compromised at 50 µM. | [8] |
| HXB2pp & VSVpp | Up to 50 µM | No significant effect on infectivity. | [8] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
Dose-Response Setup: Prepare a series of this compound concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 μM) in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assessment of Labeling Efficiency:
-
Assessment of Cytotoxicity:
-
In a parallel plate, perform a cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) at the end of the incubation period.
-
-
Data Analysis: Plot both labeling efficiency and cell viability against this compound concentration to determine the optimal concentration that provides sufficient labeling with minimal toxicity.
Protocol 2: General Metabolic Labeling with this compound
-
Cell Culture: Culture cells to the desired confluency.
-
This compound Treatment: Add the optimized concentration of this compound to the cell culture medium.
-
Incubation: Incubate the cells for the optimized duration.
-
Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.
-
Click Chemistry: Perform the desired click chemistry reaction to attach a probe (e.g., fluorescent dye, biotin) to the azide-labeled glycoproteins.
-
Downstream Analysis: Proceed with your downstream application, such as fluorescence imaging, flow cytometry, or proteomic analysis.
Visualizations
Caption: Metabolic pathway of this compound for glycoprotein labeling.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Decision tree for optimizing this compound concentration.
References
- 1. Buy this compound | >95% [smolecule.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac4ManNAz CuAAC Reactions
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Ac4ManNAz. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my CuAAC reaction yield low?
Low reaction yield is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.
-
Suboptimal Copper Concentration: The concentration of the copper(I) catalyst is critical. While a common starting point is 50-100 µM, the optimal concentration can vary depending on the specific substrates and reaction conditions.[1][2] It is advisable to perform a titration of the copper catalyst to determine the optimal concentration for your specific application.
-
Inactive Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[3] Ensure that a sufficient amount of a reducing agent, typically sodium ascorbate, is present to maintain the copper in its +1 oxidation state.[1][3]
-
Improper Ligand-to-Copper Ratio: Chelating ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing catalyst disproportionation.[4][5] A ligand-to-copper ratio of 5:1 is often recommended to ensure all copper ions are complexed.[1][6]
-
Purity of Reagents: Impurities in the azide or alkyne starting materials, or in the solvents, can inhibit the catalyst and reduce reaction efficiency. Ensure high purity of all reagents.
-
Steric Hindrance: The molecular environment around the azide and alkyne functional groups can impede the reaction. If you suspect steric hindrance, you may need to redesign your substrates or adjust the linker length between the functional group and the main molecule.[7]
2. My reaction mixture shows a precipitate. What is it and how can I prevent it?
Precipitation during the CuAAC reaction can be due to several factors:
-
Poor Solubility of Substrates: One or both of your azide or alkyne-modified molecules may have limited solubility in the reaction buffer. This can be addressed by adding a co-solvent like DMSO or DMF.[8] However, be mindful that high concentrations of organic solvents can be detrimental to biological samples.
-
Catalyst Aggregation: In the absence of a suitable stabilizing ligand, the copper catalyst can aggregate and precipitate out of solution, leading to a loss of catalytic activity.[9][10] The use of a chelating ligand like THPTA or BTTAA is essential to prevent this.[11]
-
Biomolecule Aggregation: High concentrations of biomolecules can sometimes lead to aggregation and precipitation during the reaction.[3] Optimizing the biomolecule concentration and ensuring the reaction buffer is appropriate for your specific protein or molecule can help mitigate this issue.[3]
3. I'm observing significant cell death in my live-cell labeling experiment. How can I reduce copper toxicity?
Copper ions can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[12][13][14][15] Here are strategies to minimize cytotoxicity:
-
Minimize Copper Concentration: Use the lowest effective concentration of copper that provides a satisfactory reaction rate. This often requires careful optimization.
-
Utilize a Chelating Ligand: Ligands are critical for reducing copper toxicity.[12][13][14] They chelate the copper ion, preventing it from participating in unwanted side reactions that generate ROS. Ligands like THPTA and BTTAA are designed for biocompatibility.[4][15]
-
Optimize Incubation Time: Reduce the exposure time of the cells to the copper catalyst as much as possible. A more efficient catalyst system will allow for shorter reaction times.
-
Work at Low Temperatures: Performing the reaction at 4°C can help to slow down cellular processes and reduce the uptake of toxic components.[6]
-
Include Additives: The addition of aminoguanidine can help to intercept byproducts of ascorbate oxidation that may be harmful to cells.[1][16]
Data Summary Tables
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Recommended Concentration | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM[6][17] | Titrate to find the optimal concentration for your specific system. |
| Copper-Stabilizing Ligand (e.g., THPTA, BTTAA) | 5-fold excess relative to Copper[1][6] | Essential for catalyst stability, reaction acceleration, and reducing cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM[16][17] | Should be prepared fresh. Maintains copper in the active Cu(I) state. |
| Azide- or Alkyne-modified Biomolecule | Micromolar (µM) range (e.g., 10-100 µM) | Dependent on the specific experiment and detection method. |
| Aminoguanidine (Optional Additive) | 1 - 5 mM[16][17] | Scavenges harmful byproducts of ascorbate oxidation. |
Experimental Protocols
Protocol: General Procedure for CuAAC Labeling of this compound-treated Cells
This protocol provides a general workflow for the CuAAC labeling of cell-surface glycans on cells that have been metabolically labeled with this compound.
-
Metabolic Labeling: Culture cells in the presence of this compound (typically 10-50 µM) for 24-48 hours to allow for incorporation into cell-surface sialic acids.[6][16]
-
Cell Preparation: Gently wash the cells with cold DPBS to remove any unreacted this compound and media components.
-
Preparation of the "Click" Reagent Mix: In a microcentrifuge tube, prepare the following reaction cocktail on ice. It is crucial to add the components in the specified order to ensure proper complex formation and prevent premature catalyst precipitation.
-
Add the desired volume of DPBS.
-
Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration that is in 5-fold molar excess to the copper sulfate.
-
Add the copper(II) sulfate to the desired final concentration (e.g., 50 µM). Gently mix.
-
Add the alkyne-probe (e.g., an alkyne-functionalized fluorophore) to the desired final concentration.
-
If desired, add aminoguanidine to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[6][16][18]
-
-
Labeling Reaction: Add the "click" reagent mix to the prepared cells and incubate at 4°C for 5-30 minutes.[6] The optimal time should be determined empirically.
-
Washing: After incubation, gently aspirate the reaction mixture and wash the cells multiple times with cold DPBS to remove unreacted reagents.
-
Analysis: The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
Visualizations
Caption: Experimental workflow for CuAAC labeling of this compound-treated cells.
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. broadpharm.com [broadpharm.com]
overcoming poor solubility of Ac4ManNAz in culture media
Welcome to the technical support center for Ac4ManNAz. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell culture, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (tetra-acetylated N-azidoacetyl-D-mannosamine) is a cell-permeable, azide-containing monosaccharide.[1][2][3] It is a chemical reporter used for metabolic labeling of sialoglycoproteins on the cell surface.[1][4][5] Once inside the cell, this compound is metabolized and incorporated into the glycan structures of proteins as an azidosialic acid. The exposed azide group can then be detected or modified using "click chemistry," allowing for visualization, tracking, and proteomic analysis of labeled cells and glycoproteins.[1][6]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[2][7] It is also described as being slightly soluble in ethanol.[7] While some suppliers state it is water-soluble and can be dissolved directly in culture medium, its solubility in aqueous solutions is limited, and precipitation can occur, especially at higher concentrations.[8][9]
Q3: What is the recommended concentration of this compound for cell labeling?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a general working concentration range is between 10 µM and 100 µM.[10][11][12][13] Several studies suggest that 10 µM is an optimal concentration that provides sufficient labeling efficiency with minimal effects on cellular physiology.[10][11] Higher concentrations (e.g., 50 µM) have been shown to potentially reduce major cellular functions.[10][11]
Q4: How should I prepare a stock solution of this compound?
A4: It is highly recommended to first prepare a concentrated stock solution in an organic solvent, with DMSO being the most common choice.[1][7][14] A stock solution of 100 mM in DMSO is frequently used.[1][14] This stock solution can then be diluted to the final working concentration in your cell culture medium.
Q5: What is the maximum permissible concentration of DMSO in the final culture medium?
A5: High concentrations of DMSO can be toxic to cells.[15] It is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many researchers advocating for a maximum of 0.1% to avoid any significant effects on cell viability and function.[15][16][17][18] Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Precipitate formation upon dilution of this compound stock solution into culture medium.
Possible Cause 1: Poor aqueous solubility of this compound. Even with a DMSO stock, the compound can precipitate when introduced to the aqueous environment of the culture medium.[8]
Solution:
-
Pre-warm the culture medium: Before adding the this compound stock solution, warm your culture medium to 37°C.
-
Vortex during dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Sonication: If precipitates persist, brief sonication of the final solution may help to dissolve them.[8]
-
Reduce final concentration: If precipitation is a persistent issue, try lowering the final working concentration of this compound. Effective labeling can often be achieved at lower concentrations like 10-25 µM.[2][10]
Possible Cause 2: High concentration of the DMSO stock solution.
Solution:
-
Prepare a lower concentration DMSO stock (e.g., 10 mM) and add a correspondingly larger volume to your medium. This can sometimes improve solubility upon dilution, but be mindful of the final DMSO concentration.
Issue 2: High cell death or signs of cytotoxicity after treatment.
Possible Cause 1: The concentration of this compound is too high.
Solution:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 10 µM) and increase it gradually. Assess cell viability using methods like MTT or trypan blue exclusion. Studies have shown that concentrations around 10 µM often provide a good balance between labeling efficiency and cell health.[10][11]
Possible Cause 2: DMSO toxicity.
Solution:
-
Calculate and minimize final DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%.[15][16][19]
-
Use a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO to differentiate between the effects of the compound and the solvent.
Issue 3: Low or no labeling efficiency detected.
Possible Cause 1: Insufficient incubation time.
Solution:
-
Optimize incubation period: Metabolic incorporation of this compound is time-dependent. A typical incubation period is 1 to 3 days.[10][12] You may need to optimize this for your cell line and experimental setup.
Possible Cause 2: The detection method is not sensitive enough.
Solution:
-
Verify your click chemistry reagents: Ensure that your detection reagents (e.g., DBCO-fluorophore, phosphine-biotin) are fresh and have been stored correctly.
-
Increase detection reagent concentration: You may need to titrate the concentration of your click chemistry probe to achieve optimal signal.
Data and Protocols
Solubility and Stock Solution Data
| Solvent | Maximum Concentration | Notes |
| DMSO | ~100 mM (43.04 mg/mL)[1] | The recommended solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~2 mg/mL[7] | An alternative organic solvent. |
| Ethanol | Slightly soluble[7] | Not ideal for high-concentration stocks. |
| Culture Medium | ~50 µM | Direct dissolution is possible at lower concentrations but can be problematic. |
Recommended DMSO Concentration in Culture
| Final DMSO Concentration | General Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines with negligible effects.[10][16][17] |
| 0.1% - 0.5% | Tolerated by many cell lines, but may start to show some effects.[15][19] |
| > 0.5% | Increased risk of cytotoxicity and altered cell function.[15][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount of this compound powder based on its molecular weight (430.37 g/mol ) to prepare a 100 mM stock solution in DMSO.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Metabolic Labeling of Cultured Cells
-
Culture your cells of interest to the desired confluency in a multi-well plate or flask.
-
Pre-warm the required volume of fresh culture medium to 37°C.
-
Thaw an aliquot of the 100 mM this compound DMSO stock solution.
-
Dilute the stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., for a 25 µM final concentration, add 2.5 µL of 100 mM stock to 10 mL of medium). Add the stock solution dropwise while gently swirling the medium.
-
Remove the old medium from your cells and replace it with the this compound-containing medium.
-
Include a vehicle control by adding an equivalent volume of DMSO to a separate set of cells.
-
Incubate the cells for 1-3 days at 37°C in a CO₂ incubator to allow for metabolic incorporation.[10][12]
-
After incubation, proceed with cell harvesting and your downstream detection method (e.g., click chemistry with a fluorescent probe).
Visualizations
Caption: Workflow for metabolic labeling of cells with this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 2. This compound, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]
- 3. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete deacetylation of Ac4ManNAz within cells
Welcome to the technical support center for ensuring the complete deacetylation of Ac4ManNAz (peracetylated N-azidoacetylmannosamine) in metabolic labeling experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in metabolic labeling?
A1: this compound is a synthetic, acetylated monosaccharide analog of N-acetylmannosamine (ManNAc). Its acetyl groups enhance cell permeability, allowing it to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, converting this compound to ManNAz.[1][2] This deacetylated form is then utilized by the cell's sialic acid biosynthetic pathway, leading to the incorporation of azide-functionalized sialic acids into cell surface glycans. These azide groups serve as chemical handles for subsequent bioorthogonal reactions, such as click chemistry, for visualization or downstream analysis.
Q2: Why is complete deacetylation of this compound crucial for my experiment?
A2: Complete deacetylation is essential for the efficient and specific incorporation of the azide label into the sialic acid pathway. Incomplete or partial deacetylation of this compound can lead to several experimental issues, including:
-
Reduced Labeling Efficiency: If the acetyl groups are not removed, the molecule cannot be processed by the downstream enzymes in the sialic acid pathway.
-
Non-specific Staining: Inefficient deacetylation has been linked to diffuse and non-specific cytoplasmic and nuclear staining, which can interfere with imaging and localization studies.[2]
-
Cytotoxicity: The accumulation of partially deacetylated intermediates and the release of acetic acid can perturb the intracellular pH and may lead to cellular stress or toxicity.[2]
Q3: What factors can influence the efficiency of this compound deacetylation?
A3: Several factors can impact the rate and completeness of this compound deacetylation:
-
Cell Type: Different cell lines possess varying levels of cytosolic esterase activity, which directly affects the rate of deacetylation.
-
This compound Concentration: While higher concentrations may increase the rate of uptake, they can also lead to cytotoxicity and may saturate the cellular machinery responsible for deacetylation.[3][4] Studies have shown that concentrations as low as 10 µM can provide sufficient labeling with minimal physiological impact.[4][5][6][7]
-
Incubation Time: A longer incubation period may be necessary to ensure complete deacetylation, especially in cell lines with lower esterase activity.[2]
-
Cell Health and Density: The overall metabolic state of the cells can influence enzyme activity. Healthy, sub-confluent cultures generally yield more consistent results.
Q4: What is a typical concentration range for this compound, and how do I optimize it for my cell line?
A4: The optimal concentration of this compound is cell-type dependent and represents a balance between labeling efficiency and cell health.
-
Recommended Starting Range: A common starting range is 10-50 µM.[4][6]
-
Optimization: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. This typically involves treating cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) and assessing both the labeling efficiency (e.g., via flow cytometry after a click reaction with a fluorescent probe) and cell viability (e.g., using an MTT or trypan blue exclusion assay).[3][4] High concentrations (≥ 100 µM) have been reported to reduce cell growth in some colon cell lines.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound for metabolic labeling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | Incomplete Deacetylation: Insufficient esterase activity in the chosen cell line or inadequate incubation time. | 1. Increase the incubation time with this compound (e.g., from 24h to 48h or 72h).[3] 2. Optimize the this compound concentration; sometimes a slightly higher concentration (within the non-toxic range) can drive the reaction. 3. Ensure cells are healthy and metabolically active. |
| Inefficient Downstream Metabolism: The cell line may have a bottleneck in the sialic acid biosynthetic pathway downstream of ManNAz. | 1. Consider using an alternative metabolic label, such as an azido-functionalized sialic acid (e.g., Ac4SiaNAz), which enters the pathway at a later stage.[2] | |
| High Background/Non-specific Staining | Partially Deacetylated this compound: Incomplete removal of acetyl groups can lead to diffuse cytoplasmic and nuclear accumulation.[2] | 1. Lower the concentration of this compound to avoid overwhelming the cellular esterases. 2. Increase the incubation time to allow for more complete deacetylation.[2] 3. Perform thorough washing steps after incubation and before any downstream click chemistry reactions. |
| Cell Death or Reduced Viability | This compound Toxicity: High concentrations can be cytotoxic to certain cell lines.[2][3][4] This can be due to the release of acetic acid or other off-target effects.[2] | 1. Perform a dose-response curve to find the highest non-toxic concentration. Studies suggest that for some cell lines, concentrations above 50 µM can significantly impact cell physiology.[4][5][6] 2. Reduce the incubation time. 3. Monitor cell morphology and confluence throughout the experiment. |
Quantitative Data Summary
The following tables summarize data from various studies on the use of this compound.
Table 1: Recommended this compound Concentrations and Observed Effects
| Cell Line | Recommended Concentration (µM) | Incubation Time (hr) | Key Findings & Observations |
| A549 | 10 | 72 | Sufficient for labeling and tracking with minimal effects on cell physiology.[4][5][6][7] |
| A549 | 50 | 72 | Reduced cell proliferation, migration, and invasion ability.[4][5][6] |
| MCF7 | 50 - 100 | 48 | Dose-dependent increase in click reaction efficiency.[1] |
| HCT116 | 50 - 100 | 48 | More sensitive to higher concentrations and longer incubation times compared to MCF7.[3] |
| HEK293 | 50 | 48 | Stronger labeling compared to ManNAz at the same concentration.[2] |
| HeLa | 50 | 48 | Stronger labeling compared to ManNAz at the same concentration.[2] |
| HT29, HCT116 (Colon Cancer Lines) | 50 | 16-24 | Led to strong, diffuse nuclear and cytosolic labeling, suggesting inefficient deacetylation.[2] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol provides a framework for determining the optimal this compound concentration for a specific cell line.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase and sub-confluent at the end of the experiment.
-
Preparation of this compound Stock: Prepare a sterile, high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Treatment: The following day, replace the culture medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a standard period (e.g., 48 hours) under normal culture conditions.
-
Assessment of Cell Viability:
-
After incubation, assess cell viability using a standard method such as the MTT assay or by staining with trypan blue and counting viable cells.
-
-
Assessment of Labeling Efficiency:
-
Wash the cells with PBS.
-
Perform a click chemistry reaction by incubating the cells with a fluorescently-tagged alkyne or cyclooctyne probe (e.g., DBCO-Cy5).
-
Wash the cells thoroughly to remove excess probe.
-
Analyze the fluorescence intensity per cell using flow cytometry or high-content imaging.
-
-
Data Analysis: Plot cell viability and mean fluorescence intensity against the this compound concentration. The optimal concentration will provide a strong labeling signal with minimal impact on cell viability.
Protocol 2: Hypothetical Protocol for Assessing Deacetylation via HPLC-MS
This protocol outlines a method to directly measure the intracellular conversion of this compound to ManNAz.
-
Cell Treatment: Culture cells to ~80% confluency in a 10 cm dish. Treat with the desired concentration of this compound for a specific time.
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold 80% methanol.
-
Lyse the cells by sonication on ice.
-
-
Metabolite Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
Sample Preparation: Reconstitute the dried metabolites in a suitable solvent for HPLC-MS analysis (e.g., 50% acetonitrile in water).
-
HPLC-MS Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column).
-
Separate the metabolites using a gradient of appropriate mobile phases.
-
Detect and quantify this compound and ManNAz using a mass spectrometer operating in selected ion monitoring (SIM) mode for the respective m/z values.
-
-
Data Analysis: Calculate the ratio of ManNAz to this compound to determine the extent of deacetylation. Compare this ratio across different conditions (e.g., time points, concentrations).
Visualizations
Caption: Metabolic pathway of this compound within the cell.
Caption: General workflow for metabolic labeling with this compound.
Caption: Troubleshooting flowchart for low labeling signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ac4ManNAz vs. ManNAz: A Comparative Guide for Metabolic Labeling of Sialylated Glycans
For researchers in glycobiology and drug development, metabolic labeling is a powerful technique to study the dynamics of protein glycosylation. N-azidoacetylmannosamine (ManNAz) and its peracetylated derivative, tetra-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz), are two of the most common chemical reporters used to tag sialic acids. This guide provides an objective comparison of their performance, supported by experimental data, to help you choose the optimal reagent for your research needs.
At a Glance: Key Differences
| Feature | This compound | ManNAz |
| Structure | Peracetylated N-azidoacetylmannosamine | N-azidoacetylmannosamine |
| Cell Permeability | High | Low |
| Typical Concentration | 10-100 µM | Up to 500 µM in some cell lines |
| Labeling Efficiency | Generally high, but can be cell-type dependent | Can be more efficient in certain cell lines (e.g., human colon cells) |
| Cytotoxicity | Can be cytotoxic at concentrations >50 µM | Generally lower cytotoxicity, but higher concentrations needed |
| Common Usage | Widely used, considered the "gold standard" in many applications | Used when cell permeability is not a limiting factor or in specific cell types |
Performance and Efficiency
The primary advantage of this compound lies in its enhanced cell permeability. The four acetyl groups increase its hydrophobicity, allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases remove the acetyl groups, releasing ManNAz to be metabolized through the sialic acid biosynthetic pathway. This "prodrug" approach generally leads to higher intracellular concentrations and more efficient labeling compared to the non-acetylated ManNAz, especially at lower concentrations.
However, recent studies have shown that the choice between this compound and ManNAz may be cell-type dependent. For instance, in certain human colon cell lines, ManNAz was found to be a more effective reporter for sialylated glycoconjugates than this compound[1][2]. This suggests that these cells may have efficient transporters for ManNAz or that high concentrations of intracellular this compound are not well tolerated.
Furthermore, when compared to other analogs such as the alkyne-modified Ac4ManNAl, this compound has been shown to have lower labeling efficiency. In both cultured cells and mouse models, Ac4ManNAl demonstrated substantially more efficient metabolic labeling of sialic acids[3][4]. In some cell lines, the incorporation of the corresponding sialic acid analog from Ac4ManNAl was significantly higher than that from this compound under the same conditions[4].
Cytotoxicity and Optimal Concentration
A critical consideration for any metabolic labeling experiment is the potential for the labeling reagent to affect cell physiology. Several studies have reported that this compound can be cytotoxic at concentrations commonly used for labeling (typically around 50 µM)[5][6][7]. Treatment with 50 µM this compound has been shown to reduce cellular functions, including energy generation and cell migration[5][6]. Research suggests that an optimal concentration of 10 µM this compound provides sufficient labeling for cell tracking and proteomic analysis while having minimal impact on cellular systems[5][6].
In contrast, butanoylated ManNAc analogs have been reported to be less cytotoxic and more efficiently used by cells compared to peracetylated compounds like this compound[8].
Data Summary
The following table summarizes quantitative data from comparative studies.
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Outcome | Reference |
| Jurkat, LNCaP, and others | This compound vs. Ac4ManNAl | 50 | 72 | Ac4ManNAl showed substantially more efficient conversion to sialic acid analogs in all cell lines tested. | [3][4] |
| Human Colon Cell Lines (CCD841CoN, HT29, HCT116) | This compound vs. ManNAz | 50 (this compound), 500 (ManNAz) | 16-24 | ManNAz was found to be the more promiscuous and efficient reporter for cell surface sialylated glycoconjugates. | [1][2] |
| Various Cell Lines | This compound | 10 vs. 50 | Not specified | 50 µM this compound reduced major cellular functions, while 10 µM had minimal effects with sufficient labeling efficiency. | [5][6] |
Experimental Protocols
Below are generalized experimental protocols for metabolic labeling using this compound and ManNAz. Specific concentrations and incubation times should be optimized for your cell type and experimental goals.
This compound Metabolic Labeling Protocol
-
Cell Culture: Plate cells to be at 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to a final concentration of 10-50 µM.
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Detection: After incubation, cells are ready for downstream detection of the incorporated azide groups via click chemistry (e.g., with an alkyne-biotin or alkyne-fluorophore probe) followed by Western blotting, flow cytometry, or microscopy[9][10][11].
ManNAz Metabolic Labeling Protocol
-
Cell Culture: Plate cells as described for this compound.
-
Preparation of Labeling Medium: Prepare a stock solution of ManNAz in water or PBS. Dilute in fresh culture medium to a final concentration, which may need to be significantly higher than for this compound (e.g., up to 500 µM).
-
Metabolic Labeling and Incubation: Follow the same procedure as for this compound.
-
Detection: Proceed with click chemistry-based detection methods as for this compound.
Visualizing the Process
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to azide-labeled sialoglycoproteins.
Experimental Workflow Comparison
Caption: Comparative workflow for metabolic labeling with this compound and ManNAz.
Conclusion
The choice between this compound and ManNAz for metabolic labeling of sialylated glycans is nuanced and depends on the specific experimental context.
-
This compound is the more commonly used reagent due to its high cell permeability, making it effective at lower concentrations. However, researchers must be mindful of its potential cytotoxicity and should consider using the lowest effective concentration, potentially starting with 10 µM.
-
ManNAz may be a better choice for certain cell types, such as human colon cell lines, where it has shown superior labeling efficiency. It is also a valuable alternative if cytotoxicity with this compound is a concern, although higher concentrations may be required.
For optimal results, it is recommended to perform a pilot experiment to determine the ideal labeling reagent and concentration for your specific cell line and application. Furthermore, exploring other analogs like Ac4ManNAl or butanoylated ManNAz derivatives could offer improved efficiency and reduced cytotoxicity.
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invitrogen Click-IT ManNAz Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
A Head-to-Head Battle: CuAAC vs. SPAAC for Ac4ManNAz Detection in Metabolic Labeling
A comprehensive guide for researchers on the efficiency, protocols, and practical considerations of two powerful click chemistry reactions for detecting the metabolic label Ac4ManNAz.
In the realm of chemical biology, the ability to visualize and track biomolecules in their native environment is paramount. Metabolic labeling with tetra-acetylated N-azidoacetylmannosamine (this compound) has emerged as a powerful technique to introduce bioorthogonal azide handles onto cell surface glycans. These azides can then be selectively tagged with probes via "click chemistry," enabling a wide range of applications from cell imaging to proteomic analysis.
Two of the most prominent click chemistry reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed, data-driven comparison of their efficiencies for this compound detection, equipping researchers with the knowledge to select the optimal method for their experimental needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Generally faster (second-order rate constants ~10³ M⁻¹s⁻¹)[1] | Generally slower (second-order rate constants ~10⁻³ to 1 M⁻¹s⁻¹)[2] |
| Biocompatibility | Potential cytotoxicity from copper catalyst, though ligands like THPTA can mitigate this.[3][4] | Excellent biocompatibility, ideal for live-cell and in vivo applications.[][6] |
| Reactant Size | Terminal alkyne probes are small. | Strained cyclooctyne probes are bulkier, which can sometimes lead to steric hindrance.[2] |
| Specificity & Yield | High specificity and typically high reaction yields.[7] | High specificity, though potential for off-target reactions with thiols has been noted.[7] Yields can be lower than CuAAC. |
| Typical Applications | In vitro labeling, fixed cells, and some live-cell applications with optimized protocols. | Live-cell imaging, in vivo studies, and long-term cell tracking.[2][] |
Visualizing the Workflow
A critical aspect of experimental design is understanding the procedural flow. The following diagrams illustrate the typical workflows for this compound metabolic labeling followed by detection using either CuAAC or SPAAC.
Deep Dive: Performance Comparison
While both methods are highly effective, their efficiencies can differ depending on the experimental context.
Reaction Kinetics: CuAAC is renowned for its rapid reaction kinetics, often proceeding to completion within minutes to an hour at micromolar concentrations.[3][8] In contrast, SPAAC reactions are generally slower, with reaction times ranging from 30 minutes to several hours, and are highly dependent on the specific strained cyclooctyne used.[2] Some studies have reported CuAAC to be up to 100-fold faster than SPAAC.[2]
Labeling Efficiency and Specificity: In a comparative proteomics study of O-GlcNAcylated proteins (using the related Ac4GlcNAz sugar), CuAAC with a biotin-diazo-alkyne probe identified a greater number of proteins (229) compared to SPAAC with a biotin-DIBO-alkyne probe (188), suggesting higher labeling efficiency and accuracy for CuAAC in this in vitro context.[7] However, for applications involving NAD-capped transcripts, SPAAC-based sequencing identified significantly more NAD-RNAs than the CuAAC-based method, indicating superior performance in that specific setting.[9]
Cytotoxicity: The primary drawback of CuAAC is the cytotoxicity of the copper(I) catalyst.[4] However, the development of copper-chelating ligands, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA), has significantly mitigated this issue by protecting cells from copper-induced damage while accelerating the reaction.[3][10] SPAAC, being copper-free, is inherently more biocompatible and is the preferred method for sensitive cell types, long-term studies, and in vivo applications.[][6]
Experimental Protocols
Below are generalized protocols for performing CuAAC and SPAAC for the detection of this compound on the surface of cultured cells. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Metabolic Labeling with this compound (Common for both CuAAC and SPAAC)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Incubation: Replace the culture medium with fresh medium containing this compound. A typical starting concentration is 25-50 µM.[11][12]
-
Incubation: Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated this compound.
Protocol 1: CuAAC Detection
-
Prepare Reagents:
-
Alkyne Probe Stock: Prepare a stock solution of the alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.
-
Copper(II) Sulfate (CuSO4) Stock: Prepare a 20 mM stock solution in water.[13]
-
Ligand (THPTA) Stock: Prepare a 50 mM stock solution in water.[13]
-
Reducing Agent (Sodium Ascorbate) Stock: Prepare a 100 mM stock solution in water. This solution should be made fresh.[10][13]
-
-
Prepare CuAAC Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a final volume of 1 mL, the components can be added in the following order:
-
887.5 µL of PBS
-
10 µL of Alkyne Probe Stock (final concentration will depend on the stock concentration)
-
2.5 µL of 20 mM CuSO4 (final concentration: 50 µM)[10]
-
50 µL of 50 mM THPTA (final concentration: 2.5 mM)[10]
-
50 µL of 100 mM Sodium Ascorbate (final concentration: 5 mM)[10]
-
Note: The ligand to copper ratio is typically 5:1.[13]
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells.
-
Add the CuAAC reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10]
-
-
Final Washes and Analysis:
-
Gently wash the cells three times with PBS.
-
The cells are now ready for analysis (e.g., fluorescence microscopy, flow cytometry).
-
Protocol 2: SPAAC Detection
-
Prepare Reagents:
-
Strained Alkyne Probe Stock: Prepare a stock solution of the strained alkyne-functionalized probe (e.g., DBCO-fluorophore) in DMSO.
-
-
Prepare SPAAC Reaction Medium:
-
Dilute the strained alkyne probe stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 10-50 µM).
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells.
-
Add the SPAAC reaction medium to the cells and incubate for 1-2 hours at 37°C in a cell culture incubator. Incubation times may need to be optimized.
-
-
Final Washes and Analysis:
-
Gently wash the cells three times with PBS.
-
The cells are now ready for analysis.
-
Conclusion: Making the Right Choice
The choice between CuAAC and SPAAC for this compound detection hinges on the specific requirements of the experiment.
-
Choose CuAAC when:
-
Rapid reaction kinetics and high signal intensity are critical.
-
The experiment is performed on fixed cells or in vitro, where copper toxicity is not a major concern.
-
You are working with cell lines that are less sensitive to copper, and appropriate ligands are used.
-
-
Choose SPAAC when:
-
The experiment involves live cells, especially for long-term imaging or in vivo studies.
-
The biological system is sensitive to copper-induced toxicity.
-
Simplicity is desired, as it is a one-step reaction without the need for a catalyst and reducing agent.
-
Ultimately, both CuAAC and SPAAC are powerful and versatile tools that have revolutionized the study of glycosylation through metabolic labeling. By understanding their respective strengths and weaknesses, researchers can confidently select the best approach to illuminate the intricate world of the cell surface glycome.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
A Head-to-Head Comparison: Ac4ManNAz as a Non-Radioactive Alternative for Sugar Labeling in Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate labeling and tracking of biomolecules is paramount. For decades, radioactive isotopes have been the gold standard for metabolic sugar labeling. However, the emergence of bioorthogonal chemistry, specifically the use of compounds like tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), offers a compelling non-radioactive alternative. This guide provides an objective comparison of this compound and traditional radioactive sugar labeling, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research.
Introduction to Metabolic Sugar Labeling
Metabolic labeling is a powerful technique to study the dynamics of biomolecules within a living system. By introducing a "tagged" version of a natural building block, such as a sugar, researchers can track its incorporation into glycans, glycoproteins, and other glycoconjugates. This allows for the visualization, identification, and quantification of these molecules, providing insights into cellular processes, disease progression, and the mechanism of action of therapeutic agents.
Radioactive Sugar Labeling: This traditional method involves feeding cells or organisms with sugars containing a radioactive isotope, such as tritium ([³H]) or carbon-14 ([¹⁴C]). The incorporation of these radiolabeled sugars is then detected using techniques like liquid scintillation counting or autoradiography. This method is known for its high sensitivity.[1][2]
This compound Metabolic Labeling: This modern approach utilizes a chemically modified sugar, this compound, which contains an azide group.[3] Cells process this compound through their natural metabolic pathways, incorporating the azide-tagged sugar into their cell-surface glycans.[3] This bioorthogonal azide handle can then be specifically and efficiently labeled with a probe (e.g., a fluorescent dye or biotin) via "click chemistry," a type of highly specific and efficient chemical reaction.[3]
Performance Comparison: this compound vs. Radioactive Sugar Labeling
Key Performance Parameters
| Feature | This compound | Radioactive Sugar Labeling |
| Detection Method | Fluorescence microscopy, flow cytometry, Western blot (via click chemistry with fluorescent or biotin probes) | Liquid scintillation counting, autoradiography |
| Sensitivity | High, dependent on the quantum yield of the fluorescent probe and antibody affinity for biotin. | Very high, capable of detecting minute amounts of radioactivity.[1][2] |
| Safety | Non-radioactive, posing minimal safety risks.[3] | Involves handling of radioactive materials, requiring strict safety protocols and specialized disposal of radioactive waste.[2] |
| Cellular Perturbation | Can affect cell physiology at high concentrations. Optimal concentrations (e.g., 10 µM) show minimal effects.[4][5] | High concentrations of radioisotopes can cause cellular damage and toxicity.[1] |
| Multiplexing | Easily achievable with a variety of fluorescent probes with different emission spectra. | Possible with different isotopes, but requires specialized detection equipment. |
| Versatility | The azide handle allows for the attachment of a wide range of probes for various applications (imaging, purification, etc.). | Primarily used for detection and quantification of radioactivity. |
| Cost | Reagent costs can be a consideration. | Costs associated with radioactive materials, licensing, and waste disposal. |
Quantitative Data on this compound Performance
Studies on the human lung adenocarcinoma cell line A549 provide valuable quantitative insights into the effects of this compound on cellular physiology.
Table 1: Effect of this compound Concentration on A549 Cell Viability and Growth [4][5]
| This compound Concentration (µM) | Cell Viability (%) | Specific Growth Rate (relative to control) |
| 0 (Control) | 100 | 1.0 |
| 10 | ~100 | ~1.0 |
| 20 | ~100 | ~0.95 |
| 50 | ~100 | ~0.90 |
Table 2: Effect of this compound Concentration on A549 Cell Migration and Invasion [5]
| This compound Concentration (µM) | Wound Healing (relative migration) | Transwell Invasion (relative invasion) |
| 0 (Control) | 1.0 | 1.0 |
| 10 | ~1.0 | ~0.95 |
| 20 | ~0.85 | ~0.70 |
| 50 | ~0.75 | ~0.50 |
Table 3: Semi-Quantitative Analysis of this compound Labeling Efficiency in A549 Cells [5]
| This compound Concentration (µM) | Fluorescence Intensity (Flow Cytometry) | Azide Group Detection (Western Blot) |
| 0 (Control) | Baseline | No Signal |
| 10 | Clearly Detectable | Detectable |
| 20 | Increased Signal | Stronger Signal |
| 50 | Strong Signal | Strongest Signal |
These data indicate that while higher concentrations of this compound lead to increased labeling, they can also negatively impact cellular functions like proliferation, migration, and invasion.[4][5] A concentration of 10 µM appears to be optimal, providing sufficient labeling for detection with minimal physiological effects on the cells.[4][5]
Experimental Protocols
This compound Metabolic Labeling and Detection Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing a copper catalyst and a fluorescent alkyne probe)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) If detecting intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with wash buffer.
-
(Optional) Counterstain the nuclei with a nuclear stain.
-
Wash the cells twice with PBS.
-
Mount the coverslips with mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Radioactive Sugar Labeling Protocol (using [³H]glucosamine)
This protocol is a general guideline and requires adherence to all institutional and national regulations for handling radioactive materials.
Materials:
-
[³H]glucosamine
-
Glucose-free cell culture medium
-
Dialyzed fetal calf serum (FCS)
-
PBS
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation vials
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to near confluency.
-
Wash the cells once with glucose-free medium containing 2% dialyzed FCS.
-
Replace the medium with fresh glucose-free medium containing 2% dialyzed FCS and the desired amount of [³H]glucosamine (e.g., 1-10 µCi/mL).
-
Incubate the cells for the desired labeling period (e.g., 24-48 hours).
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Collect the cell lysate.
-
-
Scintillation Counting:
-
Add an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Visualizing the Workflows and Cellular Impact
Experimental Workflows
The following diagrams illustrate the key steps involved in this compound and radioactive sugar labeling.
References
- 1. Effect of PI3K/Akt signaling pathway on expression of γ-ENaC | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Ac4ManNAz for Sialic Acid Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of metabolic labeling reagents is paramount for accurate experimental outcomes. This guide provides a detailed comparison of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a widely used reagent for studying sialic acid biology, with its alkynyl counterpart, tetraacetylated N-pentynoyl-D-mannosamine (Ac4ManNAl). The following sections present quantitative data, experimental protocols, and pathway visualizations to objectively assess the performance and specificity of this compound.
Introduction to Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique that enables the visualization and study of glycans in living cells and organisms.[1][2] By introducing chemically tagged monosaccharide precursors into cellular metabolic pathways, researchers can track the synthesis, trafficking, and localization of specific glycan types. This compound is a prominent example of such a precursor, designed to be processed by the sialic acid biosynthetic pathway and incorporated into sialoglycans.[3][4][5] The azide group on this compound serves as a bioorthogonal handle, allowing for covalent ligation to reporter molecules via click chemistry for detection and analysis.[6][7]
Comparative Analysis of this compound and Ac4ManNAl
While this compound is a valuable tool, its efficiency and potential off-target effects are important considerations. Recent studies have introduced Ac4ManNAl as an alternative metabolic label for sialic acids. The key difference lies in the chemical reporter group: an azide for this compound and an alkyne for Ac4ManNAl.
Quantitative Data: Labeling Efficiency
The efficiency of metabolic labeling can vary between different cell types and in vivo models. The following table summarizes the comparative labeling efficiencies of this compound and Ac4ManNAl in various human cell lines. The data represents the percentage of total sialic acids that were replaced by their azido- or alkynyl-modified counterparts after metabolic labeling.
| Cell Line | This compound Labeling Efficiency (%) | Ac4ManNAl Labeling Efficiency (%) | Reference |
| Jurkat | 29 ± 2 | 38 ± 2 | [8] |
| HL-60 | 27 ± 2 | 78 ± 1 | [8] |
| HeLa | 20 ± 4 | 58 ± 2 | [8] |
| LNCaP | 51 ± 2 | 78 ± 1 | [8][9] |
| PC-3 | 40 ± 3 | 71 ± 6 | [8] |
| Ramos | 56 ± 2 | 56 ± 2 | [8] |
Data presented as mean ± standard deviation from at least three replicate experiments.
These results consistently demonstrate that Ac4ManNAl exhibits substantially more efficient metabolic labeling of sialic acids across a range of human cell lines compared to this compound.[8][9] For instance, in LNCaP cells, 78% of sialic acids were labeled with SiaNAl (the metabolite of Ac4ManNAl), whereas only 51% were labeled with SiaNAz (the metabolite of this compound) under identical conditions.[8][9] In vivo studies in mice have also shown that Ac4ManNAl leads to stronger labeling in various organs compared to this compound.[8][9]
Experimental Protocols
Accurate and reproducible results in metabolic labeling experiments depend on carefully optimized protocols. Below are representative methodologies for using this compound and Ac4ManNAl.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency (e.g., ~70-80%).
-
Preparation of Labeling Media: Prepare fresh culture medium supplemented with the desired concentration of this compound or Ac4ManNAl. A common starting concentration is 50 μM for both compounds.[8][9][10] However, optimal concentrations may vary depending on the cell line and experimental goals. Some studies suggest that concentrations as low as 10 μM this compound are sufficient for labeling and tracking while minimizing physiological effects.[1][11][12]
-
Incubation: Remove the existing culture medium and replace it with the labeling medium. Incubate the cells for a period of 48 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[3][8][9][13]
-
Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated sugar. The cells can then be harvested and lysed according to the requirements of the downstream application (e.g., western blotting, mass spectrometry, or fluorescence microscopy).
In Vivo Metabolic Labeling in Mice
-
Animal Model: Utilize an appropriate mouse model for the study.
-
Reagent Administration: Administer this compound or Ac4ManNAl, typically via intraperitoneal injection, at a dosage of around 300 mg/kg body weight daily for a period of 7 days.[8][9]
-
Tissue Harvesting and Homogenization: On the day following the final injection, euthanize the mice and harvest the organs of interest. The tissues should be homogenized to prepare lysates for further analysis.[8]
Visualization of Pathways and Workflows
To better understand the processes involved in metabolic labeling and analysis, the following diagrams illustrate the key pathways and experimental workflows.
Sialic Acid Biosynthesis and this compound Incorporation
Caption: Metabolic incorporation of this compound into the sialic acid pathway.
Experimental Workflow for Sialoglycoprotein Analysis
Caption: Workflow for the enrichment and analysis of azide-labeled sialoglycoproteins.
Specificity and Potential Off-Target Effects
A critical aspect of any metabolic label is its specificity for the intended pathway. While this compound is primarily metabolized through the sialic acid pathway, there is a possibility of its conversion to N-azidoacetylglucosamine (GlcNAz), which could lead to incorporation into O-linked glycoproteins.[3] However, studies have indicated that this conversion occurs infrequently.[3]
Furthermore, high concentrations of this compound can have physiological effects on cells. For example, concentrations of 50 μM and 100 μM have been shown to reduce cell proliferation.[3] More detailed studies have revealed that 50 μM this compound can impact major cellular functions, including energy generation and cell migration.[1][11][12] In contrast, a concentration of 10 μM this compound appears to have minimal effects on cellular physiology while still providing sufficient labeling for tracking and proteomic analysis.[1][11][12]
Conclusion
This compound remains a valuable and widely used tool for studying sialoglycans. However, for applications requiring higher labeling efficiency, Ac4ManNAl presents a superior alternative. Researchers should carefully consider the potential for off-target effects and cytotoxicity, particularly at higher concentrations of this compound, and optimize labeling conditions for their specific cell type and experimental design. The choice between this compound and Ac4ManNAl will ultimately depend on the specific requirements of the study, balancing the need for labeling efficiency with the potential for cellular perturbations.
References
- 1. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Azide-Modified Sugars: Comparing Ac4ManNAz, Ac4GlcNAz, and Ac4GalNAz for Metabolic Glycoengineering
In the dynamic fields of chemical biology and drug development, the ability to visualize and track biomolecules in living systems is paramount. Metabolic glycoengineering, a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans, has emerged as a cornerstone for such endeavors. Among the arsenal of chemical reporters, azide-modified sugars have gained widespread adoption due to their bio-orthogonality and versatility in subsequent "click chemistry" reactions.
This guide provides a comprehensive comparison of three commonly used peracetylated azide-modified monosaccharides: Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), Tetraacetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz), and Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz). We will delve into their metabolic pathways, labeling efficiencies, potential cytotoxic effects, and provide detailed experimental protocols to aid researchers in selecting the optimal tool for their specific applications.
At a Glance: Key Performance Indicators of Azide-Modified Sugars
To facilitate a rapid comparison, the following table summarizes the key performance characteristics of this compound, Ac4GlcNAz, and Ac4GalNAz based on published experimental data.
| Feature | This compound | Ac4GlcNAz | Ac4GalNAz |
| Primary Incorporation Pathway | Sialic Acid Biosynthesis | Hexosamine Salvage Pathway | Galactose Metabolism & Hexosamine Salvage Pathway |
| Primary Labeled Glycans | Sialoglycans | O-GlcNAc modified proteins, N-glycans, O-glycans | Mucin-type O-glycans, O-GlcNAc modified proteins |
| Metabolic Labeling Efficiency | High in many cell types for sialic acid labeling.[1] | Generally lower than this compound and Ac4GalNAz for cell surface labeling.[2][3] | High for mucin-type O-glycans; can be efficiently converted to UDP-GlcNAz leading to robust O-GlcNAc labeling.[4][5] |
| Cytotoxicity | Low at optimal concentrations (e.g., 10 μM), but can reduce cell proliferation and other functions at higher concentrations (e.g., 50 μM).[6][7] | Generally low, but high concentrations may impact cell physiology. | Generally low, but high concentrations may impact cell physiology. |
| Metabolic Cross-Talk | Can be minimally converted to GlcNAz. | Can be converted to UDP-GalNAz.[3] | Efficiently epimerized to UDP-GlcNAz by GALE, leading to labeling of GlcNAc-containing glycans.[4][5] |
Delving Deeper: Metabolic Fates and Labeling Specificity
The utility of each azide-modified sugar is intrinsically linked to its metabolic pathway within the cell. Understanding these pathways is crucial for interpreting experimental results and ensuring the desired labeling specificity.
This compound: The Gateway to Sialic Acids
This compound is a precursor to N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid. Once it enters the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway.[8][9] The azide-modified sialic acid is then incorporated into sialoglycans on the cell surface and secreted glycoproteins.
Ac4GlcNAz and Ac4GalNAz: Navigating the Hexosamine and Galactose Pathways
Ac4GlcNAz and Ac4GalNAz are processed through the hexosamine and galactose metabolic pathways, respectively. After deacetylation, they are converted to their corresponding UDP-sugar donors, UDP-GlcNAz and UDP-GalNAz. These activated sugars are then utilized by various glycosyltransferases to modify proteins.
A key consideration is the metabolic cross-talk between these two sugars. UDP-GalNAz can be epimerized to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE).[4][5] This means that labeling with Ac4GalNAz can also result in the incorporation of azides into GlcNAc-containing glycans, such as O-GlcNAc modifications on nuclear and cytosolic proteins. Conversely, while UDP-GlcNAz can be converted to UDP-GalNAz, this conversion is often less efficient in many cell types.[3]
A Word of Caution: Off-Target Labeling
A critical consideration when using peracetylated sugars is the potential for non-enzymatic, off-target reactions. It has been reported that per-O-acetylated monosaccharides can react with cysteine residues on proteins, leading to artificial S-glycosylation. This can result in background signal and false positives in proteomic studies. Researchers should be mindful of this phenomenon and consider using unacetylated sugars or optimizing labeling conditions to minimize such artifacts.
Experimental Protocols
To aid researchers in their experimental design, we provide the following detailed protocols for key experiments in metabolic glycoengineering with azide-modified sugars.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with azide-modified sugars.
Materials:
-
This compound, Ac4GlcNAz, or Ac4GalNAz (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the stock solution of the azide-modified sugar into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific sugar being used.
-
After incubation, the cells are ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or Western blotting.
Protocol 2: Detection of Azide-Labeled Glycoproteins by Fluorescence Microscopy
This protocol outlines the steps for visualizing the incorporated azides on the cell surface using a fluorescent probe via copper-free click chemistry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash the metabolically labeled cells twice with PBS.
-
Incubate the cells with the DBCO-functionalized fluorescent dye (e.g., 20 µM in PBS) for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove excess dye.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with a nuclear stain for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Quantification of Metabolic Labeling by Flow Cytometry
This protocol describes how to quantify the efficiency of metabolic labeling using flow cytometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
DBCO-functionalized fluorescent dye
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest the metabolically labeled cells and wash them twice with PBS.
-
Resuspend the cells in PBS containing the DBCO-functionalized fluorescent dye and incubate for 1 hour at 37°C.
-
Wash the cells three times with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Use unlabeled cells as a negative control to set the gate for positive cells.
Protocol 4: Detection of Azide-Labeled Glycoproteins by Western Blot
This protocol details the detection of azide-labeled glycoproteins in cell lysates.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-biotin or other alkyne-biotin conjugate
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Lyse the metabolically labeled cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
To a portion of the lysate, add the alkyne-biotin conjugate and perform the click reaction according to the manufacturer's instructions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an appropriate imaging system.
Choosing the Right Tool for the Job
The selection of the most appropriate azide-modified sugar depends on the specific research question and the biological system under investigation.
-
For specific labeling of sialoglycans: this compound is the preferred choice due to its direct entry into the sialic acid biosynthetic pathway.[8][9]
-
For labeling of mucin-type O-glycans: Ac4GalNAz is generally the most efficient precursor.[5]
-
For labeling of O-GlcNAc modifications: Ac4GalNAz can be a more robust labeling agent than Ac4GlcNAz in many cell types due to its efficient conversion to UDP-GlcNAz.[4] However, if avoiding any potential labeling of GalNAc-containing glycans is critical, Ac4GlcNAz might be considered, though its labeling efficiency may be lower.
-
To minimize cytotoxicity: It is crucial to titrate the concentration of the azide-modified sugar to find the optimal balance between labeling efficiency and cell health. Lower concentrations (e.g., 10 µM) are often sufficient and less impactful on cellular physiology.[6][7]
By carefully considering the metabolic pathways and performance characteristics of these azide-modified sugars, researchers can effectively harness the power of metabolic glycoengineering to unravel the complex roles of glycosylation in health and disease.
References
- 1. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ac4ManNAz Incorporation in Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the incorporation of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) into specific glycoproteins. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological and experimental workflows.
Performance Comparison: this compound vs. Ac4ManNAl
Metabolic labeling with azide-functionalized sugars is a cornerstone of glycoproteomic research. While this compound is a widely used chemical reporter, alternative probes exist. Ac4ManNAl, an alkynyl-functionalized analog, has been shown to exhibit greater metabolic incorporation efficiency in both cell culture and in vivo models.[1][2]
| Feature | This compound (Azide Reporter) | Ac4ManNAl (Alkyne Reporter) | Key Findings |
| Chemical Reporter | Azide (-N3) | Alkyne (-C≡CH) | Orthogonal functionalities for bioorthogonal chemistry. |
| Metabolic Incorporation Efficiency (in vitro) | Serves as a robust tool for metabolic labeling.[3] | Demonstrates at least 25% greater labeling efficiency in organ lysates compared to this compound.[1][2] | Ac4ManNAl shows superior incorporation, potentially due to better recognition by sialic acid biosynthetic enzymes.[1][2] |
| Metabolic Incorporation Efficiency (in vivo) | Successfully used to label glycoproteins in living animals.[4] | Produces stronger labeling signals in various mouse organs compared to this compound.[1][2] | The higher efficiency of Ac4ManNAl makes it a potentially better choice for in vivo studies where signal-to-noise is critical.[1][2] |
| Detection Method | Typically detected via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).[4][5] | Detected via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized probe.[1][2] | Both rely on highly specific and efficient "click chemistry" reactions.[4] |
Experimental Validation Workflows
The validation of this compound incorporation into glycoproteins typically follows a two-step process: metabolic labeling followed by chemical detection and analysis.[6]
Metabolic Labeling and Detection Workflow
This diagram illustrates the general workflow for labeling glycoproteins with this compound and subsequent detection.
Caption: Workflow for this compound metabolic labeling and detection.
Signaling Pathway of this compound Incorporation
This diagram outlines the metabolic pathway for the conversion of this compound and its incorporation into sialoglycoproteins.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Safety Operating Guide
Navigating the Disposal of Ac4ManNAz: A Procedural Guide
Proper management and disposal of specialty chemicals are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), a frequently used reagent in metabolic glycan labeling and bioorthogonal chemistry. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), others advise treating it as potentially hazardous until more information is available.[1][2] Therefore, a cautious approach to disposal is recommended.
Chemical and Safety Profile of this compound
A summary of the key quantitative and safety data for this compound is presented below. This information is essential for understanding the chemical's properties and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [3][4][5] |
| Molecular Weight | 430.37 g/mol | [3][4][6] |
| Appearance | Off-white to grey oil or solid | [3][7] |
| Solubility | Soluble in DMSO, DMF, MeOH; Slightly soluble in ethanol | [2][3][5] |
| Storage Temperature | -20°C | [2][3][6] |
| NFPA 704 Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Standard Operating Procedure for this compound Disposal
Researchers and laboratory personnel must adhere to local, state, and federal regulations for chemical waste disposal. The following procedures are based on general laboratory safety principles and should be adapted to institutional guidelines.
Part 1: Disposal of Unused or Waste this compound
This applies to the pure chemical, expired lots, or solutions containing this compound.
-
Classification : Treat all unused or waste this compound as hazardous chemical waste. This conservative approach is recommended due to the lack of comprehensive toxicity data and the advice to consider the material hazardous.[2]
-
Waste Collection :
-
Transfer the this compound solid or solutions into a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents used (e.g., a polyethylene container for DMSO, DMF, or methanol solutions).
-
Ensure the container cap is securely closed except when adding waste.[8]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N-azidoacetylmannosamine-tetraacylated (this compound)".
-
List all solvents and their approximate concentrations.
-
Include the date of waste accumulation.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
-
Arranging Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Part 2: Disposal of Contaminated Labware
This procedure applies to items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound.
-
Segregation : Segregate solid waste contaminated with this compound from non-hazardous laboratory trash.
-
Collection : Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Labeling : Label the container clearly as "Hazardous Waste" and specify the contaminant (this compound).
-
Disposal : Manage the container as solid chemical waste and arrange for disposal through your institution's EHS office.
Part 3: Decontamination and Disposal of Empty Containers
Properly cleaned containers can often be disposed of as non-hazardous waste, but the cleaning process itself generates hazardous waste.
-
Initial Rinse (Triple Rinse Method) :
-
Subsequent Rinses : The second and third rinses can typically be collected with other compatible solvent waste streams, following your lab's specific procedures.
-
Container Disposal :
-
After triple rinsing and allowing the container to air dry, obliterate or remove the original label.[8]
-
Dispose of the clean, dry glass or plastic container in the appropriate recycling or solid waste bin as per institutional policy.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for the safe disposal of different types of this compound waste.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 4. This compound | C16H22N4O10 | CID 71311757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Ac4ManNAz
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides immediate, essential safety, handling, and disposal information for N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), a key reagent in metabolic glycoprotein labeling.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed. The consistent recommendation across multiple safety data sheets is to employ basic personal protective equipment to minimize exposure and ensure a safe handling environment.[1][2]
Recommended PPE for handling this compound includes:
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against accidental splashes.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are recommended to prevent skin contact.[2][3] Although no specific glove material has been mandated through testing, impermeable gloves are a standard requirement.
-
Body Protection: A standard laboratory coat or suitable protective clothing should be worn to protect the skin and clothing from spills.[1][2]
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is generally not required.[2]
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 430.37 g/mol | [4] |
| CAS Number | 361154-30-5 | [4] |
| Purity | ≥90% to ≥98% | [5][6] |
| Form | Solid, oil, or amorphous solid | [4][5][6] |
| Color | Off-white to grey | [4][6] |
| Solubility | Soluble in DMSO, DMF, MeOH, Chloroform, THF, DCM. Slightly soluble in ethanol. | [4][5][6] |
Experimental Protocol: Safe Handling and Preparation of this compound Stock Solution
The primary application of this compound is in metabolic labeling of cells, often at concentrations between 10-75 μM.[4][7][8] The following protocol outlines the safe preparation of a stock solution.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.[4]
-
Don PPE: Put on your lab coat, gloves, and safety glasses.
-
Dissolution: Under a chemical fume hood or in a well-ventilated area, prepare a stock solution by dissolving the this compound solid in an appropriate solvent like DMSO. For example, to create a 100 mM stock solution, dissolve the appropriate mass of this compound in DMSO. The product is soluble up to approximately 2 mg/ml in DMSO and dimethyl formamide.[5]
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended by the supplier.[4][7][9] Shelf life at -20°C is typically at least 12 months.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
While this compound is not classified as hazardous, all chemical waste should be handled responsibly.
-
Solid Waste: Dispose of unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, tubes) in a designated chemical waste container.
-
Liquid Waste: Unused stock solutions or experimental media containing this compound should be collected in a properly labeled hazardous waste container for organic solvents.
-
Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces.
-
Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[2] The generation of waste should be minimized wherever possible.[2]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. This compound, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Physiological Effects of this compound and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
